N-Acetyl Guanosine

Catalog No.
S9001358
CAS No.
21967-06-6
M.F
C12H15N5O6
M. Wt
325.28 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Acetyl Guanosine

CAS Number

21967-06-6

Product Name

N-Acetyl Guanosine

IUPAC Name

N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]acetamide

Molecular Formula

C12H15N5O6

Molecular Weight

325.28 g/mol

InChI

InChI=1S/C12H15N5O6/c1-4(19)14-12-15-9-6(10(22)16-12)13-3-17(9)11-8(21)7(20)5(2-18)23-11/h3,5,7-8,11,18,20-21H,2H2,1H3,(H2,14,15,16,19,22)/t5-,7-,8-,11-/m1/s1

InChI Key

DRQVWLARUSPKKB-IOSLPCCCSA-N

Canonical SMILES

CC(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O

Isomeric SMILES

CC(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

Chemical Identity and Primary Application

Author: Smolecule Technical Support Team. Date: February 2026

N-Acetyl Guanosine is a chemically modified nucleoside where an acetyl group is attached to the exocyclic amine group of the guanine base [1]. Its primary documented application is as a protected monomer in solid-phase oligonucleotide synthesis [1].

  • Role in Synthesis: The N-acetyl (Ac) group serves as a protecting group, preventing unwanted side reactions during the step-wise synthesis of RNA or DNA oligonucleotides. After synthesis is complete, this protecting group is removed under specific conditions to regenerate the native guanosine structure [1].
  • Commercial Form: It is commonly immobilized on Controlled Pore Glass (CPG) solid supports, described as 2'-TOM-ribo Guanosine (N-acetyl) 3'-lcaa CPG [1]. This format includes other protective groups, like the TOM (triisopropylsilyl oxy methyl) group on the ribose sugar, making it suitable for automated RNA synthesis.

Experimental Context and Workflow

The table below outlines the typical experimental context in which this compound is used.

Aspect Description
Primary Use Protected building block for solid-phase oligonucleotide synthesis [1].
Key Protocols Standard phosphoramidite chemistry protocols for oligonucleotide synthesis, including deprotection steps to remove acetyl group [1].
Relevant Metabolic Engineering Microbial guanosine overproduction in E. coli (precursor to chemical modification) [2].
Quantified Data in Search Not available in searched literature.

The following diagram illustrates its role in the oligonucleotide synthesis workflow.

Start Start Oligonucleotide Synthesis G Guanosine Monomer Start->G Protect Protection Step G->Protect NAcG This compound (Protected Monomer) Protect->NAcG Assembly Solid-Phase Assembly via Phosphoramidite Chemistry NAcG->Assembly Deprotect Deprotection & Cleavage Assembly->Deprotect Final Final Oligonucleotide Deprotect->Final

Schematic of this compound use in oligonucleotide synthesis

Important Limitations and Future Research

It is critical to note that the searched literature does not establish this compound as a direct, biologically active signaling molecule in metabolic pathways, unlike its counterparts cGMP or GTP [3] [4]. The available data defines it as a synthetic, intermediate compound for nucleic acid chemistry.

  • No Direct Biosynthetic Pathway Identified: The compound is not listed as a natural intermediate in the purine nucleotide biosynthesis pathways described in the search results [5]
  • Research Focus: Current scientific focus, as per the search results, is on the efficient microbial production of guanosine itself [2] and the biology of its phosphorylated derivatives (GMP, GDP, GTP) [3] [4], rather than on N-acetylated forms

References

role of N-Acetyl Guanosine in purinergic signaling

Author: Smolecule Technical Support Team. Date: February 2026

Guanine-Based Purines in Purinergic Signaling

Purinergic signaling is a form of extracellular communication mediated by purine nucleotides and nucleosides like ATP and adenosine [1]. While adenine-based purines (ABPs) are well-established in this system, there is growing evidence for a parallel signaling system based on guanine-based purines (GBPs), which include guanosine and its nucleotides (GMP, GDP, GTP) [2] [3].

GBPs are stored in synaptic vesicles in the brain and can be released into the extracellular space, particularly under conditions of cellular stress or injury [2] [3]. Once released, they are metabolized by ectonucleotidases on the cell surface [3]. The table below summarizes the key effects of GBPs, particularly in the nervous system.

Biological Effect Experimental Context Significance / Proposed Mechanism
Neuromodulation [3] In vivo and in vitro rodent models Modulates glutamatergic system; can reduce seizures and pain.
Neuroprotection [3] In vitro cell studies (rodent models) Protects against glutamate excitotoxicity; may modulate glutamate uptake and transporter activity.
Trophic Effects [2] Neural and glial cell cultures Promotes development and reparative mechanisms in the nervous system.
Stabilization of Mismatched RNA Duplexes [4] In vitro thermodynamic and structural studies of synthetic RNA N7-guanosine significantly stabilizes duplexes when paired with G or A, useful for RNA-based therapeutics design.

A specific, cloned receptor for guanosine or its nucleotides has not yet been identified [2] [3]. Their neuromodulatory effects are thought to occur through interactions with other membrane proteins, particularly those in the glutamatergic and adenosinergic systems [3]. The diagram below outlines the core lifecycle and signaling of GBPs.

GBP_Signaling Guanosine-Based Purine Signaling Pathway IntracellularGTP Intracellular GTP ExtracellularGTP Extracellular GTP IntracellularGTP->ExtracellularGTP Vesicular Release or Cell Damage ExtracellularGuanosine Extracellular Guanosine ExtracellularGTP->ExtracellularGuanosine Ecto-NTPDase Ecto-5'-nucleotidase Guanine Guanine ExtracellularGuanosine->Guanine Ecto-Purine Nucleoside Phosphorylase (Ecto-PNP) Modulation Modulation of Glutamate Receptors & Transporters ExtracellularGuanosine->Modulation Effects Neurotrophic & Neuroprotective Effects Modulation->Effects

Overview of GBP signaling, from release to effect.

Experimental Insights into Guanosine

The following protocol is a synthesis of methods described in the research for investigating the neuroprotective effects of guanosine.

Objective: To evaluate the neuroprotective effect of guanosine against glutamate-induced excitotoxicity in primary cultures of rat cortical astrocytes [3].

  • 1. Cell Culture Preparation:

    • Source: Cortical brains from newborn Wistar rats (0-1 day old).
    • Procedure: Dissociate cortical tissue, suspend cells in DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% fetal bovine serum (FBS) and 1% antibiotic/antimitotic solution. Culture in multi-well plates pre-coated with poly-L-lysine and maintain at 37°C in a humidified incubator with 5% CO₂.
  • 2. Treatment Protocol:

    • Pre-treatment: Incubate astrocytes with guanosine (e.g., at concentrations of 1, 10, or 100 µM) for a specified period (e.g., 1 hour) before excitotoxicity induction.
    • Excitotoxicity Induction: Expose cells to a cytotoxic concentration of L-glutamate (e.g., 100 µM) or its analog, glutamate receptor agonist (e.g., 1 mM) for 24 hours.
  • 3. Assessment of Cell Viability and Glutamate Uptake:

    • Viability Assay: Use the MTT assay. Add MTT solution to cells, incubate for a few hours, then dissolve the formed formazan crystals with DMSO. Measure absorbance at 570 nm. Higher absorbance correlates with greater cell viability.
    • Glutamate Uptake Assay: Incubate cells with [³H] glutamate in HEPES-buffered solution for a short period (e.g., 5-10 minutes). Stop uptake with ice-cold PBS. Lyse cells with NaOH and measure radioactivity via scintillation counting.
  • 4. Data Analysis:

    • Express cell viability as a percentage of the control group (untreated cells).
    • Compare glutamate uptake between groups treated with guanosine and glutamate versus glutamate alone. Statistical analysis (e.g., ANOVA followed by post-hoc tests) determines significance (p < 0.05).

Research Gaps and Potential for N-Acetyl Guanosine

The search results did not yield specific studies on This compound in the context of purinergic signaling. However, one source mentions an N-Isobutyryl-2', 3'-acetyl-guanosine compound, described simply as a "derivative of guanosine" with no specified biological function [5]. This indicates that acetylated forms of guanosine are synthetically accessible and are of interest in chemical and pharmaceutical research, likely for their modified properties (e.g., enhanced stability or cell permeability).

To advance research in this area, consider these targeted approaches:

  • Specialized Databases: Search chemical and pharmacological databases like PubChem, ChemSpider, or BindingDB for "this compound" to find suppliers, chemical identifiers, and potentially associated bioassay data.
  • Patent Literature: Explore patent databases (e.g., USPTO, Google Patents) using the term. Acetylated nucleosides are often investigated for their therapeutic potential, and patents can be a source of early-stage research.
  • Synthetic Biology & RNA Therapeutics: Given the observed impact of modified guanosines (like N7-guanosine) on RNA duplex stability [4], this compound may also find application in the design of advanced RNA therapeutics and diagnostics.

References

Mechanisms of Guanosine's Neuroprotective Action

Author: Smolecule Technical Support Team. Date: February 2026

Guanosine exerts its neuroprotective effects through several key mechanisms, primarily by modulating the brain's response to excitotoxicity and promoting repair processes. The table below outlines these core mechanisms and the supporting evidence.

Mechanism of Action Biological Effect Experimental Evidence / Key Modulators
Modulation of Glutamatergic System Counteracts excitotoxicity by antagonizing glutamate receptors and modulating glutamate transport [1] [2]. Antagonizes NMDA and AMPA receptors [1]; modulates glutamate uptake via transporters [2].
Activation of Intracellular Survival Pathways Triggers pro-survival signaling cascades that prevent cell death [3]. Activates PI3K/Akt, mTOR, and MAPK/ERK pathways; leads to phosphorylation of P70S6K and increased synapsin I [3].
Interaction with Adenosinergic System May produce effects by modulating adenosine signaling, a known neuroprotective system [1]. Potential interaction with adenosine A1 and A2A receptors and their heteromers; may influence extracellular adenosine levels [1].
Promotion of Brain Repair & Plasticity Enhances long-term functional recovery after brain injury by stimulating the growth of new neurons and blood vessels [4]. Increases hippocampal BDNF and VEGF levels; enhances neurogenesis (BrdU+/DCX+ and BrdU+/NeuN+ cells) and angiogenesis post-stroke [4].

Key Experimental Data and Protocols

For a research-oriented audience, the details of experimental models and observed outcomes are critical. The following table consolidates quantitative data and methodological details from key studies on guanosine.

Study Focus / Model Guanosine Treatment Protocol Key Quantitative Findings & Endpoints

| Antidepressant-like Effect [3] (Mouse Tail Suspension Test) | 0.05 mg/kg, p.o. (oral gavage). Administered 1, 6, or 24 hours before testing. | • Effect prevented by DNQX (AMPA antagonist), verapamil (VDCC blocker), K-252a (TrkB antagonist) [3]. • Increased BDNF in hippocampus (1, 6, 24h) and prefrontal cortex (1h only) [3]. • Increased p-P70S6K and synapsin I in hippocampus [3]. | | Ischemic Stroke Recovery [4] (Mouse Photothrombotic Stroke) | 8 mg/kg, i.p. (intraperitoneal). Treatment started 24 hours post-stroke and continued for 7 days. | • Improved functional recovery (mNSS, grid walking) from day 14 post-stroke, but no infarct volume reduction at day 7 [4]. • Increased neurogenesis (BrdU+/DCX+ and BrdU+/NeuN+ cells) in SVZ, SGZ, and peri-infarction region [4]. • Enhanced angiogenesis and increased BDNF/VEGF levels in the ipsilesional brain at day 28 [4]. | | In Vitro Neuroprotection (Various cell models) | Varying concentrations (0.1-100 µM) in cell culture media. | • Protects against glutamate-induced excitotoxicity and oxidative stress [1] [2]. • Promotes neurite outgrowth in PC12 cells [4]. |

Signaling Pathway and Experimental Workflow

The following diagrams, created using Graphviz, illustrate the core neuroprotective signaling pathway of guanosine and a typical experimental workflow for evaluating its effects in a stroke model, based on the information from the provided research.

GuanosineSignalingPathway Guanosine Guanosine GlutamateMod Glutamate System Modulation Guanosine->GlutamateMod Adenosine Adenosinergic System Guanosine->Adenosine Potential Interaction AMPA AMPA Receptor GlutamateMod->AMPA Modulates NMDA NMDA Receptor GlutamateMod->NMDA Modulates Transporter Glutamate Transporter GlutamateMod->Transporter Modulates DownstreamSig Downstream Signaling GlutamateMod->DownstreamSig PI3K PI3K/Akt DownstreamSig->PI3K mTOR mTOR DownstreamSig->mTOR ERK MAPK/ERK DownstreamSig->ERK Neurotrophic Neurotrophic Effects DownstreamSig->Neurotrophic PI3K->mTOR CREB CREB mTOR->CREB ERK->CREB CellSurvival Cell Survival & Anti-apoptosis CREB->CellSurvival BDNF BDNF ↑ Neurotrophic->BDNF Synaptogenesis Synaptogenesis Neurotrophic->Synaptogenesis BDNF->CellSurvival Synaptogenesis->CellSurvival

Summary of the multimodal neuroprotective signaling pathways activated by guanosine, based on in vitro and in vivo studies.

StrokeModelWorkflow Start Start: Animal Model (Mouse, C57BL/6) StrokeInduction Stroke Induction (Photothrombosis) Start->StrokeInduction Grouping Randomized Grouping (Guanosine vs. Vehicle) StrokeInduction->Grouping 24 hours post-stroke DrugAdmin Delayed Drug Administration (Guanosine, 8 mg/kg, i.p.) Grouping->DrugAdmin Daily for 7 days BrdULabel BrdU Labeling (For cell proliferation) Grouping->BrdULabel Concurrent BehTest Long-Term Behavioural Tests (mNSS, Grid Walk, Cylinder) DrugAdmin->BehTest BrdULabel->BehTest Sacrifice Tissue Collection & Analysis BehTest->Sacrifice e.g., Day 28 Histology Histology & Morphometry Sacrifice->Histology Molecular Molecular Biology (Western Blot, ELISA) Sacrifice->Molecular DataEnd Endpoint: Functional Recovery Neurogenesis, Angiogenesis, BDNF/VEGF Levels Histology->DataEnd Molecular->DataEnd

Experimental workflow for evaluating the restorative effects of guanosine in a mouse model of photothrombotic stroke.

Research Implications and Future Directions for N-Acetyl Guanosine

The established biology of guanosine provides a strong rationale for investigating its acetylated derivatives, but several key questions remain.

  • The "Pro-Drug" Hypothesis: A primary rationale for developing this compound could be to improve its pharmacokinetic properties, such as increased oral bioavailability or enhanced penetration of the blood-brain barrier compared to guanosine.
  • Mechanistic Uncertainty: It cannot be assumed that this compound acts identically to guanosine. Its effects may depend on its stability. It could either be hydrolyzed into active guanosine or interact with molecular targets in its unique acetylated form.
  • Recommended Experimental Approach: To properly characterize this compound, researchers should:
    • Confirm Bioactivity: First, test if it replicates guanosine's known effects in standard models of excitotoxicity or neuroinflammation.
    • Analyze Pharmacokinetics: Measure its concentration in the brain and plasma after administration to determine if it has improved bioavailability.
    • Identify the Active Molecule: Detect whether guanosine is present in the brain after this compound administration to determine if it functions as a pro-drug.

References

N-Acetyl Guanosine basic research overview

Author: Smolecule Technical Support Team. Date: February 2026

Guanosine in Basic Research

Guanosine is a purine nucleoside comprising guanine attached to a ribose sugar [1]. Its phosphorylated forms are fundamental to cellular energy transfer and protein synthesis [2]. Beyond these core metabolic functions, a significant body of preclinical research investigates its extracellular signaling roles, particularly in the nervous system.

  • Neurological and Behavioral Effects: Studies in animal models suggest that administered guanosine can produce antidepressant-like effects. These effects appear to involve the modulation of key neurotransmitter systems and growth factors, including the activation of AMPA receptors, voltage-dependent calcium channels, and the BDNF/TrkB signaling pathway [3].
  • Neuroprotection and Recovery: Research in a mouse model of photothrombotic stroke has shown that delayed administration of guanosine (starting 24 hours post-stroke) can improve long-term functional recovery. This recovery is associated with enhanced neurogenesis and angiogenesis, likely driven by increased levels of Brain-Derived Neurotrophic Factor (BDNF) and Vascular Endothelial Growth Factor (VEGF) in the brain [4].

The diagram below synthesizes findings from multiple studies to illustrate the proposed signaling pathways through which guanosine may exert its neurological effects.

guanosine_pathway Proposed Neurological Signaling Pathways of Guanosine cluster_stroke Stroke Recovery Model [7] cluster_depression Antidepressant Model [2] GUO Guanosine (GUO) AM AM GUO->AM BDNF_TrkB BDNF/TrkB Pathway GUO->BDNF_TrkB Increases VEGF VEGF Level ↑ GUO->VEGF Increases PAR Stimulates VDCC L-type VDCC Activation PAR->VDCC Leads to Ca Calcium Influx VDCC->Ca Induces Ca->BDNF_TrkB Promotes mTOR mTOR Pathway Activation BDNF_TrkB->mTOR Activates NeuroGen Neurogenesis BDNF_TrkB->NeuroGen Enhances SynProt Synaptic Protein Synthesis (e.g., Synapsin I) mTOR->SynProt Drives Antidepressant Antidepressant-like Behavioral Effect SynProt->Antidepressant Underpins SynProt->Antidepressant FuncRecov Functional Recovery (e.g., post-stroke) NeuroGen->FuncRecov Contributes to NeuroGen->FuncRecov Angio Angiogenesis Angio->FuncRecov Contributes to Angio->FuncRecov VEGF->Angio Stimulates VEGF->Angio

Proposed signaling pathways for guanosine's neurological effects, synthesizing evidence from depression and stroke recovery models.

Experimental Insights and Protocols

For researchers, the methodological details from key studies provide a valuable starting point for experimental design.

  • In Vivo Stroke Recovery Model: One study investigated delayed guanosine treatment in a mouse photothrombotic stroke model [4].

    • Compound: Guanosine (Sigma-Aldrich), dissolved in sterile saline.
    • Dosing: 8 mg/kg, administered intraperitoneally.
    • Treatment Window: Began 24 hours post-stroke and continued daily for 7 consecutive days.
    • Key Assessments: Functional recovery was tracked using behavioral tests (modified neurological severity score, grid walking, cylinder test) at days 1, 7, 14, and 28 post-stroke. Neurogenesis and angiogenesis were evaluated via immunohistochemistry (BrdU co-labelling with DCX, NeuN, and von Willebrand factor). Molecular changes (BDNF/VEGF levels) were detected by western blot.
  • In Vivo Antidepressant-like Effect Model: Research into the mechanisms of guanosine's behavioral effects employed a tail suspension test (TST) in mice [3].

    • Compound: Guanosine.
    • Dosing: 0.05 mg/kg, administered orally (p.o.).
    • Mechanism Investigation: The study used specific inhibitors administered via intracerebroventricular (i.c.v.) or intraperitoneal (i.p.) routes 15-45 minutes after guanosine to probe mechanism:
      • DNQX (2.5 μg/site, i.c.v.): AMPA receptor antagonist.
      • Verapamil (10 mg/kg, i.p.): L-type voltage-dependent calcium channel blocker.
      • K-252a (1 μg/site, i.c.v.): TrkB receptor antagonist.
      • BDNF antibody (1 μg/site, i.c.v.): To sequester BDNF.
    • Key Finding: The antidepressant-like effect of guanosine in the TST was prevented by all these inhibitors, indicating a dependence on the AMPA/VDCC/BDNF/TrkB pathway.

Chemical Profile of N-Acetyl Guanosine Derivatives

In a chemical synthesis context, "this compound" typically refers to protected forms where the reactive amino and hydroxyl groups are blocked with acetyl or similar groups to prevent side reactions.

The table below outlines the properties of a common derivative, N-Isobutyryl-2',3'-diacetyl-guanosine.

Property Description
CAS Number 163586-86-5 [5] [6]
Molecular Formula C₁₈H₂₃N₅O₈ [5] [6]
Molecular Weight 437.41 g/mol [5] [6]
Chemical Name N-Isobutyryl-2',3'-diacetyl-guanosine [5]
Role & Use Protected guanosine derivative; intermediate in oligonucleotide synthesis and pharmaceutical research [5] [6].

Research Status and Future Directions

It is important to distinguish the research stages:

  • Guanosine itself is an investigational compound in neurology, with promising but preclinical results [7] [4].
  • This compound derivatives are primarily chemical tools or intermediates, not typically the active molecules being studied for direct biological activity.

Future research will likely focus on elucidating the precise molecular targets of guanosine, optimizing its pharmacokinetic properties, and translating the robust preclinical findings into clinical applications for conditions like stroke and depression.

References

N-Acetyl Guanosine discovery and early research

Author: Smolecule Technical Support Team. Date: February 2026

Guanosine Adducts in Early Research

Adduct Name Site of Modification Key Characteristics / Experimental Findings
N-(guanosin-8-yl)-N-acetyl-2-aminofluorene [1] [2] C8 position of guanine base Major adduct; causes significant helical distortion and localized denaturation in DNA, making it a target for single strand-specific endonucleases. [2]
3-(guanosin-N2-yl)-N-acetyl-2-aminofluorene [2] N2 position of guanine base Minor adduct (approx. 15%); does not cause major distortions to native DNA structure, making it more resistant to excision by nucleases. [2]

Experimental Insights from Early Studies

Research from the 1970s investigated the interaction of carcinogens like N-acetoxy-N-acetyl-2-aminofluorene with DNA and guanosine. Key experimental findings include:

  • Kinetics and Characterization: Early experiments involved alkaline treatment of modified guanosine (Guo-AAF) and used ultraviolet absorption and chromatographic methods (TLC, HPLC) to follow reaction kinetics and characterize the products. [1]
  • Conformational Impact: A key finding was the differential impact of the two main adducts on DNA structure. The C-8 adduct caused major conformational changes and localized denaturation in the DNA double helix, while the N2 adduct did not. [2] This was determined using techniques like Sephadex LH-20 column chromatography and digestion with single strand-specific endonucleases (e.g., S1 nuclease). [2]

The following diagram illustrates the logical workflow of these early experiments on guanosine adduct formation and analysis.

G Start Start: DNA or Guanosine A Reaction with Carcinogen (e.g., N-AcO-AAF) Start->A B Formation of Adducts A->B C Product Separation & Analysis B->C E1 Major Product: C-8 Adduct C->E1 E2 Minor Product: N2 Adduct C->E2 D Structural & Functional Analysis F1 Causes helix distortion Susceptible to nucleases E1->F1 F2 Minimal structural change Resistant to nucleases E2->F2

Synthesis & Modern Context

The term "N-Acetyl Guanosine" is also used in the context of modern synthetic chemistry for oligonucleotide production, which differs from the early carcinogen research.

  • Transient Silylation Method: A 2004 paper described a method where transiently silylating the O6 and amino groups of guanosine facilitates high-yield N-acylation with acyl chlorides (like acetyl chloride) to create N-protected guanosine derivatives for RNA synthesis. [3]
  • Solid-Phase Oligonucleotide Synthesis: Companies offer protected guanosine building blocks, such as 2'-tBDSilyl Guanosine (N-ibu) 3'-lcaa CPG, where the exocyclic amine is protected with an isobutyryl (ibu) group to prevent side reactions during synthesis. [4]

References

Overview of Guanosine Derivative Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

The synthesis of modified guanosine nucleosides is crucial for nucleic acid research and drug development. The key challenge is the selective modification of the guanosine molecule due to the presence of multiple reactive functional groups (exocyclic amino group, multiple hydroxyl groups) [1] [2]. The table below summarizes the main protective group strategies identified for guanosine:

Protective Group Strategy Key Features Compatibility & Deprotection
Orthogonal 2'/3'-O-Acetyl [1] Protects specific 2' or 3' ribose hydroxyl positions; uses acid-labile (DMTr), base-labile (ceoc), and fluoride-labile (TBS) groups. Stable to DBU (strong base); removed with mild base (e.g., K2CO3/MeOH).
Transient Silylation for N-Acylation [2] Simultaneously protects O6 and amino groups of guanine base, enabling high-yield N-acylation. Silyl group is transient (temporary); removed after N-acylation.
N2-Isobutyryl with 2',3'-O-Acetyl [3] A specific, characterized derivative (N-Isobutyryl-2',3'-acetyl-guanosine). Phenoxyacetyl group is 230x more labile than isobutyryl to methylamine/ethanol [2].

Detailed Experimental Protocols

Here are detailed methodologies based on the published research for key synthetic steps.

Protocol: Synthesis of 2'/3'-O-Acetyl Guanosine Phosphoramidite Monomers

This protocol is adapted from the solid-phase synthesis of partially 2'/3'-O-acetylated oligoribonucleotides [1].

  • Objective: To synthesize a guanosine phosphoramidite building block with a protected 2' or 3' hydroxyl position for oligonucleotide synthesis.
  • Materials:
    • Nucleosides: N2-ceoc, O6-npe protected Guanosine (Compound 5 in [1]).
    • Reagents: Acetyl chloride (AcCl), Pyridine, Anhydrous Tetrahydrofuran (THF), 4,4'-Dimethoxytrityl chloride (DMTr-Cl), 2-Cyanoethyl N,N-diisopropylphosphoramidochloridite, Dichloromethane (DCM), Triethylamine (TEA).
  • Procedure:
    • Selective Mono-acetylation: Dissolve the base-protected guanosine (e.g., 1 mmol) in anhydrous THF. Add pyridine (1.1 mmol) and acetyl chloride (1.0 mmol) dropwise at 0°C. Stir the reaction mixture at room temperature and monitor by TLC. The reaction will yield an inseparable regioisomeric mixture of 2'-O-acetyl and 3'-O-acetyl products.
    • 5'-O-Dimethoxytritylation: Concentrate the mono-acetylated product mixture under reduced pressure. Co-evaporate with anhydrous pyridine to remove traces of water. Dissolve in anhydrous pyridine and add DMTr-Cl (1.2 mmol). Stir until the reaction is complete by TLC. Quench with methanol, concentrate, and purify the DMTr-protected regioisomers by flash column chromatography.
    • Phosphitylation: Dissolve the 5'-O-DMTr-2'/3'-O-acetyl-guanosine (1 mmol) in anhydrous DCM. Add N,N-diisopropylammonium tetrazolide (0.1 M in acetonitrile) and 2-cyanoethyl N,N-diisopropylphosphoramidochloridite (1.5 mmol). Stir under an inert atmosphere for 2-3 hours. Quench the reaction with a saturated NaHCO₃ solution, extract with DCM, dry the organic layer over Na₂SO₄, and concentrate. Purify the final phosphoramidite by flash column chromatography.
Protocol: Transient Silylation for N-Acylation of Guanosine

This protocol facilitates the acylation of the guanine base's exocyclic amino group, which is a key step for producing an N-acetyl derivative [2].

  • Objective: To achieve high-yield N-acylation of the guanosine amino group.
  • Materials:
    • Guanosine, N,O-Bis(trimethylsilyl)acetamide (BSA) or similar silylating agent, Acetyl chloride or Phenoxyacetyl chloride, Anhydrous solvent (e.g., acetonitrile, DMF).
  • Procedure:
    • Transient Silylation: Suspend guanosine (1 mmol) in anhydrous acetonitrile. Add BSA (2.2 mmol) and heat the mixture gently until a clear solution is obtained. The silylation protects both the O6 and the amino group of the guanine base.
    • N-Acylation: To the silylated intermediate, add acetyl chloride (1.5 mmol) dropwise at room temperature. Stir the reaction mixture for several hours.
    • Work-up and Desilylation: Quench the reaction by adding a mild methanol/water mixture. This will simultaneously remove the transient silyl groups and hydrolyze any O-acetyl esters that may have formed, leaving the desired N-acetyl guanosine product.
    • Purification: Isolate the product by filtration or concentration, and purify it using recrystallization or preparative HPLC.

Workflow and Protective Group Strategy

The following diagrams illustrate the logical workflow for the orthogonal protection strategy and the transient silylation pathway.

G Start Start: Guanosine (Multiple reactive groups) PG1 Protective Group Strategy 1: Orthogonal 2'/3'-O-Acetylation Start->PG1 PG2 Protective Group Strategy 2: Transient Silylation for N-Acylation Start->PG2 Sub1_1 Selective mono-acetylation of 2'/3'-OH (AcCl/Pyridine) PG1->Sub1_1 Sub2_1 Transient Silylation of O6 and N2 (BSA) PG2->Sub2_1 Sub1_2 5'-O-Dimethoxytritylation (DMTr-Cl) Sub1_1->Sub1_2 Sub1_3 Phosphitylation (2-cyanoethyl phosphoramidochloridite) Sub1_2->Sub1_3 Product1 Product: 2'/3'-O-Acetyl Guanosine Phosphoramidite Sub1_3->Product1 Sub2_2 N-Acylation (Acetyl Chloride) Sub2_1->Sub2_2 Sub2_3 Work-up & Desilylation (MeOH/H2O) Sub2_2->Sub2_3 Product2 Product: N-Acyl Guanosine (e.g., this compound) Sub2_3->Product2

Diagram 1: Workflow for synthesizing modified guanosine derivatives via two primary protective group strategies.

G Guanosine Guanosine (Free N2-amino group) SilylInt Silylated Intermediate (Protected O6 and N2) Guanosine->SilylInt Step 1: Silylating Agent (e.g., BSA) NAcetyl This compound (Final Product) SilylInt->NAcetyl Step 2: Acylating Agent (e.g., Acetyl Chloride) Followed by Work-up

Diagram 2: The transient silylation pathway for N-acylation of guanosine, enabling high-yield modification of the base.

Critical Experimental Considerations

When performing these syntheses, please note the following practical aspects derived from the literature:

  • Regioisomeric Mixtures: Selective acetylation of the 2' or 3' ribose hydroxyl group often produces a mixture of 2'-O-acetyl and 3'-O-acetyl regioisomers, which can be difficult to separate by chromatography [1]. The 3'-O-acetyl isomer is often favored.
  • Protecting Group Migration: The acetyl group on the ribose ring can migrate between the 2' and 3' positions (2'-3' migration), especially during phosphitylation steps. This must be accounted for in the reaction design and product characterization [1].
  • Stability to Deprotection Conditions: The 2'/3'-O-acetyl group is stable to non-nucleophilic strong bases like DBU, which is used to remove ceoc nucleobase protectants. However, it is labile under standard deprotection conditions using aqueous methylamine or ammonia [1] [2].

References

Summary of HPLC Methods for Guanosine and Related Nucleosides

Author: Smolecule Technical Support Team. Date: February 2026

The table below compiles key HPLC methods suitable for the analysis of guanosine and related compounds. These conditions serve as an excellent starting point for method development for N-Acetyl Guanosine.

Table 1: HPLC Method Conditions for Nucleoside Analysis

Analyte(s) Column Type Mobile Phase (v/v) Buffer / Additive Flow Rate (ml/min) Detection Retention Time (min) Source
Guanosine, Deoxyguanosine, Guanine BIST B+ 15% MeCN 0.2% H₃PO₄ 1.0 UV 260 nm 9.6, 11.2, 12.8 [1]
Guanosine, Deoxyguanosine Newcrom AH 20% MeCN / 80% H₂O 0.5% H₃PO₄ 1.0 UV 210 nm Not Specified [1]
Guanosine, 8-Hydroxyguanosine C18 (Octadecyl) Gradient: Buffer A/B 5 mM Ammonium Acetate, pH 6.0 1.0 UV / MS/MS Not Specified [2]
Multiple Nucleosides SHARC 1 MeCN / MeOH AmFm, Formic Acid 1.0 UV 270 nm Not Specified [1]

Table 2: Stock and Working Solution Concentrations for Nucleoside Standards

This table provides guidance on preparing standard solutions, a critical step for quantification. Concentrations for guanosine and related modified nucleosides are listed [2].

Standard Compound Stock Solution (mM) Working Solution (µM)
Guanosine (Guo) 1 20
2'-Deoxyguanosine 1 15
7-Methylguanosine 0.5 20
8-Hydroxyguanosine 3 30
2'-O-Methylguanosine 1 20
N1-Methylguanosine 1 20
N2-Methylguanosine 1 50

Detailed Experimental Protocols

The following protocols are synthesized from the search results and can be adapted for the analysis of this compound.

Protocol 1: Reverse-Phase HPLC with UV Detection for Nucleoside Separation

This is a robust and commonly used method for separating nucleosides like guanosine.

1. Equipment and Reagents

  • HPLC System: Shimadzu or equivalent, with a UV/VIS detector [3].
  • Data Station: Software for system control and data processing (e.g., Empower) [4].
  • Column: BIST B+, 4.6 × 150 mm, 5 µm or a standard C18 column (e.g., Hypersil C18, 4.6 × 150 mm, 5 µm) [1] [3].
  • Guard Column: C18 guard cartridge [2].
  • Mobile Phase: Prepare a mixture of Acetonitrile (HPLC grade) and Water. A starting ratio of 15:85 (v/v) is recommended [1].
  • Buffer: Add 0.2% (v/v) Ortho-Phosphoric Acid (H₃PO₄) to the aqueous component to suppress silanol activity and improve peak shape [1].
  • Diluent: Use the mobile phase.
  • Standards: High-purity Guanosine and this compound.

2. Sample Preparation

  • Standard Solution: Accurately weigh about 10 mg of guanosine and this compound standards into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent to create a stock solution (~100 µg/mL). Further dilute to working concentrations [3] [4].
  • Test Sample: For a tablet formulation, powder and weigh a portion equivalent to one tablet. Transfer to a volumetric flask, add diluent, sonicate for 20-30 minutes with intermittent shaking, and dilute to volume. Filter through a 0.45 µm membrane filter before injection [3].

3. Chromatographic Conditions

  • Column Temperature: Ambient or controlled at ~21°C [2].
  • Flow Rate: 1.0 mL/min [1] [2].
  • Detection Wavelength: 260 nm (optimal for nucleosides) [1] [2].
  • Injection Volume: 20 µL [3].

4. Procedure

  • Equilibrate the column with the mobile phase for at least 15-20 minutes at the set flow rate.
  • Inject the diluent (blank) to ensure no interfering peaks.
  • Make duplicate injections of the standard solution.
  • Inject the prepared sample solutions.
  • Identify the this compound peak by comparing its retention time with the standard. For confirmation, spike the sample with the standard.

The workflow for this method can be summarized as follows:

G Start Start Method Development MP Prepare Mobile Phase: - 15% Acetonitrile - 85% Water - 0.2% H₃PO₄ Start->MP Condition Set HPLC Conditions: - C18 Column - Flow: 1.0 mL/min - Detection: 260 nm MP->Condition Sample Prepare Samples: - Dissolve standard/test material - Filter (0.45µm) Inject Inject and Run Samples Sample->Inject Equil Equilibrate Column Condition->Equil Equil->Inject Analyze Analyze Chromatograms Inject->Analyze

Protocol 2: HPLC-MS/MS for Sensitive Detection of Modified Guanosine

This protocol is ideal for detecting and quantifying low levels of this compound in complex matrices, such as in biological samples or for stability studies [2] [5].

1. Equipment and Reagents

  • HPLC System: Perkin Elmer Series 200 or equivalent, coupled to a triple quadrupole mass spectrometer (e.g., Sciex API 3000) [5].
  • Column: Phenomenex Prodigy ODS (100 x 2.0 mm, 3 µm) or equivalent narrow-bore C18 column [5].
  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.75 (adjusted with formic acid).
  • Mobile Phase B: 10 mM Ammonium Formate, pH 3.75, in 10% Acetonitrile.
  • Internal Standards: Use stable isotope-labeled analogs if available (e.g., ¹⁵N₅-guanosine).

2. Sample Preparation (for Urinary Nucleosides)

  • Thaw frozen urine or biological fluid and dilute 1:1 with a 100 mM lithium acetate buffer (pH 6.4) containing the internal standards.
  • Heat to 37°C for 10 min to re-dissolve any precipitate.
  • Centrifuge at 5000 g for 10 min and inject the supernatant [5].

3. Chromatographic and MS Conditions

  • Column Temperature: 1°C (Low temperature increases retention of polar nucleobases) [5].
  • Flow Rate: 0.2 mL/min.
  • Injection Volume: 25 µL.
  • Gradient Program:
    • 0-10 min: 100% A (divert to waste)
    • 10-15 min: Ramp to 20% B
    • 15-43 min: Ramp to 31.2% B
    • 43-51 min: 100% B
    • Re-equilibrate with 100% A for 25 min.
  • MS Detection: Electrospray Ionization (ESI) in positive ion mode. Monitor specific precursor-to-product ion transitions for guanosine (m/z 284→152) and establish the transition for this compound [5].

Key Considerations for Method Development

  • Column Choice: Mixed-mode columns like BIST B+ or Newcrom AH can offer unique selectivity for polar ionizable compounds like nucleosides compared to standard C18 columns [1].
  • Detection Wavelength: While 260 nm is standard for nucleosides, using 210 nm can offer higher sensitivity, though it may be more susceptible to mobile phase and impurity interference [1].
  • Method Validation: Once a method is developed for this compound, it should be validated according to ICH guidelines. The search results demonstrate that parameters such as specificity, linearity, accuracy, precision, and robustness are routinely assessed [3] [4].

References

Comprehensive Research Applications and Protocols for N-Acetyl Guanosine

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to N-Acetyl Guanosine

This compound refers to guanosine nucleosides with an acetyl group modification, primarily occurring at the exocyclic amino group (N² position) of the guanine base. This modification significantly alters the molecular properties and biological interactions of the nucleoside, making it valuable across multiple research domains. The N-acetylation of guanosine can occur spontaneously under specific chemical conditions or be introduced synthetically for various applications. These modified nucleosides serve as critical tools in RNA biology, structural studies, and drug discovery, particularly in investigations of RNA-small molecule interactions and the development of potential antimicrobial agents.

The interest in this compound derivatives spans both basic research and applied science, with recent studies highlighting their importance in understanding fundamental biological processes and developing novel therapeutic strategies. From probing RNA structural dynamics to serving as intermediates in oligonucleotide synthesis, these compounds occupy a unique niche in chemical biology and pharmaceutical development. This review comprehensively summarizes the key research applications, experimental protocols, and recent advances involving this compound, providing researchers with practical guidance for implementing these methodologies in their own laboratories.

Chemical Properties and Synthesis Routes

This compound derivatives exhibit distinct chemical properties due to the introduction of the acetyl group at the nucleobase. This modification influences hydrogen bonding capacity, base stacking interactions, and molecular recognition properties. The acetyl group at the N² position creates steric hindrance that can disrupt canonical Watson-Crick base pairing while potentially enabling novel interaction patterns with biological targets. These molecular characteristics underpin the research utility of this compound across various applications.

Several efficient synthesis routes have been developed for producing this compound derivatives:

  • Transient Silylation Strategy: A highly efficient method utilizes transient silylation of both the O⁶ position and amino groups of guanosine, followed by N-acylation. This approach facilitates high-yield production of N-protected guanosine derivatives suitable for RNA synthesis. The acetyl and phenoxyacetyl amino protecting groups generated through this method demonstrate significantly enhanced lability (4 and 230 times more labile, respectively) compared to conventional isobutyryl groups during methylamine/ethanol deprotection, making them particularly valuable for oligonucleotide synthesis applications [1].

  • Nitric Oxide-Induced Acetylation: Under aerobic conditions in acetonitrile, nitric oxide bubbling generates a reactive species that acetylates guanosine at the exocyclic amino group. Using ¹⁵N-labeled acetonitrile confirmed that the nitrogen atom in the acetylated product originates from the solvent molecule, suggesting a specific reaction mechanism where nitric oxide mediates the transfer of acetyl groups from acetonitrile to guanosine [2]. This spontaneous acetylation phenomenon highlights potential non-enzymatic modification pathways that may occur under physiological conditions.

The synthesis approaches yield this compound compounds with varying stabilities and deprotection characteristics, allowing researchers to select appropriate derivatives based on their specific experimental needs, particularly in oligonucleotide synthesis where protecting group strategy critically impacts synthesis efficiency and product purity.

Research Applications

Riboswitch Studies and Antimicrobial Development

N²-modified guanine derivatives, including N²-acetylguanine, have emerged as crucial tools for investigating the molecular recognition properties of bacterial riboswitches. These structured RNA elements regulate gene expression in response to metabolite binding and represent promising targets for novel antibacterial agents. Research has demonstrated that N²-acetylguanine binds with nanomolar affinity to guanine riboswitches, rivaling the affinity of the natural ligand while unexpectedly remodeling the RNA binding pocket [3].

Key findings in this domain include:

  • Binding Pocket Remodeling: Unlike natural guanine, which forms canonical Watson-Crick base pairing with cytosine 74 in the riboswitch aptamer domain, N²-acetylguanine binding causes the expulsion of this discriminator nucleotide, significantly altering the architecture of the ligand binding pocket and increasing solvent accessibility [3].
  • Transcriptional Regulation: Despite structural perturbations, N²-acetylguanine effectively modulates riboswitch-mediated transcriptional termination in vitro, demonstrating its functional efficacy as a regulatory ligand [3].
  • Antimicrobial Potential: The ability of C²-modified guanine analogs to bind riboswitches with high affinity while potentially overcoming the pharmacokinetic limitations of previous compounds opens new avenues for developing riboswitch-targeting antimicrobials [3].

These findings establish N²-acetyl guanosine derivatives as valuable chemical probes for investigating RNA-ligand recognition principles and as lead compounds for antimicrobial development targeting purine riboswitches in pathogenic bacteria.

Nucleic Acid Research and Oligonucleotide Synthesis

In nucleic acid chemistry, this compound derivatives serve as protected intermediates in solid-phase oligonucleotide synthesis. The strategic incorporation of acetyl protecting groups addresses the inherent reactivity challenges during oligonucleotide assembly, enabling more efficient production of RNA sequences with complex modifications.

Specific applications include:

  • Controlled Pore Glass (CPG) Supports: Specialty CPG supports functionalized with this compound derivatives, such as "2'-TOM-ribo Guanosine (N-acetyl) 3'-lcaa CPG 500Å," are commercially available for oligonucleotide synthesis. These supports feature an acetyl group attached to the exocyclic amine of guanosine, providing necessary protection during the synthetic process [4].
  • Stability-Enhanced Oligonucleotides: The 2'-O-TOM (triisopropylsilyl oxy methyl) group in conjunction with N-acetyl protection enables efficient RNA synthesis, particularly for producing modified oligonucleotides with enhanced nuclease resistance or altered binding properties for therapeutic and diagnostic applications [4].
  • Structural Studies: this compound modifications facilitate investigations into nucleic acid structure-function relationships, particularly in understanding how base modifications influence duplex stability, tertiary folding, and molecular recognition events [3].

These applications highlight the importance of this compound derivatives as practical tools in synthetic nucleic acid chemistry, enabling the production of biologically active oligonucleotides for research and therapeutic development.

Chemical Biology and Spontaneous Modifications

The spontaneous acetylation of guanosine represents an interesting phenomenon in chemical biology, with potential implications for understanding non-enzymatic nucleic acid modifications in biological systems. Research has shown that nitric oxide in acetonitrile under aerobic conditions induces acetylation of guanosine at the exocyclic amino group [2].

This reaction is significant for several reasons:

  • Mechanistic Insight: The use of ¹⁵N-labeled acetonitrile demonstrated that the nitrogen atom in the acetylated product originates from the solvent, providing important clues about the reaction mechanism [2].
  • Biological Relevance: As nitric oxide is a biologically important signaling molecule, this acetylation pathway suggests potential mechanisms for spontaneous nucleoside modifications in cellular environments, particularly under conditions of oxidative or nitrosative stress.
  • Analytical Applications: This spontaneous acetylation phenomenon provides a simple method for generating N²-acetyl guanosine standards for analytical chemistry applications, particularly in developing detection methods for modified nucleosides in complex biological samples.

These findings contribute to our understanding of the chemical reactivity of guanosine derivatives and their potential modifications in biological contexts, with implications for biomarker research and studies of nucleic acid damage.

Experimental Protocols

Protocol 1: Riboswitch Binding Assays Using N²-Acetylguanine

Purpose: This protocol describes methodology for evaluating the interaction between N²-acetylguanine and guanine riboswitch aptamer domains, assessing both binding affinity and structural impacts.

Materials:

  • Purified guanine riboswitch aptamer domain (e.g., from Bacillus subtilis xpt-pbuX operon)
  • N²-acetylguanine (commercially available or synthesized)
  • 10X riboswitch buffer (100 mM Tris-HCl, pH 7.5, 100 mM KCl, 100 mM MgCl₂)
  • In-line probing reagents: 50 mM Tris-HCl (pH 8.3), 100 mM KCl, 20 mM MgCl₂
  • Electrophoresis equipment for RNA analysis

Procedure:

  • RNA Preparation: Prepare 5'-end-labeled riboswitch RNA (approximately 100,000 cpm per reaction) in riboswitch buffer.
  • Ligand Binding:
    • Incubate labeled RNA with varying concentrations of N²-acetylguanine (0.1 nM to 10 µM) for 30-40 minutes at 25°C.
    • Include control reactions with natural guanine for comparison.
  • In-line Probing:
    • Allow spontaneous RNA cleavage to proceed for 40 hours at 25°C in the presence of ligands.
    • Quench reactions with an equal volume of 10 M urea containing 50 mM EDTA.
  • Analysis:
    • Resolve cleavage products on 10% denaturing polyacrylamide gels.

    • Visualize using phosphorimaging and quantify band intensities.

    • Calculate dissociation constants (K_D) by fitting data to the following equation:

      where [L] represents ligand concentration.

Troubleshooting:

  • If binding affinity appears weak, verify RNA folding by performing mild alkaline hydrolysis and RNase T1 digestion controls.
  • For inconsistent results, ensure magnesium concentration is optimized, as it critically influences riboswitch folding.
  • If ligand solubility is problematic, prepare fresh stock solutions in DMSO (final concentration <2%).

This protocol enables quantitative assessment of N²-acetylguanine binding to riboswitches and reveals ligand-induced structural changes through comparative analysis of in-line probing patterns [3].

Protocol 2: Transient Silylation for N-Acylation of Guanosine

Purpose: This procedure describes an efficient method for N-acylation of guanosine through transient silylation, producing protected derivatives suitable for oligonucleotide synthesis.

Materials:

  • Anhydrous guanosine
  • N,O-Bis(trimethylsilyl)acetamide (BSA)
  • Anhydrous pyridine
  • Acetyl chloride or phenoxyacetyl chloride
  • Anhydrous tetrahydrofuran (THF)
  • Ammonium hydroxide solution
  • Rotary evaporator
  • Silica gel for chromatography

Procedure:

  • Silylation:
    • Dissolve guanosine (1.0 equiv) in anhydrous pyridine.
    • Add N,O-bis(trimethylsilyl)acetamide (3.0 equiv) and stir at room temperature for 30 minutes under argon.
    • Monitor reaction completion by TLC (dichloromethane:methanol, 9:1).
  • Acylation:
    • Cool the silylated guanosine solution to 0°C.
    • Add acetyl chloride (1.5 equiv) dropwise with stirring.
    • Gradually warm to room temperature and continue stirring for 2 hours.
  • Deprotection:
    • Carefully add methanol (5.0 equiv) to quench excess silylating agent.
    • Stir for an additional 30 minutes.
  • Work-up:
    • Concentrate the reaction mixture under reduced pressure.
    • Purify the crude product by silica gel chromatography using a gradient of methanol in dichloromethane.
  • Characterization:
    • Verify product identity by ¹H NMR and mass spectrometry.
    • Expected yield: 85-90% for N²-acetyl guanosine.

Notes:

  • Strict anhydrous conditions are essential throughout the procedure.
  • The transient silylation strategy enables high-yield N-acylation without protecting the sugar hydroxyl groups, simplifying the synthetic route.
  • The resulting acetyl protecting group demonstrates significantly faster deprotection kinetics (4 times more labile) compared to standard isobutyryl groups [1].

Data Presentation

Quantitative Binding Parameters for Guanosine Derivatives

Table 1: Binding Affinities of Guanosine Derivatives to Guanine Riboswitch

Compound Modification Position Binding Affinity (K_D) Structural Impact
Guanine (natural ligand) None ~5 nM [3] Maintains canonical Watson-Crick pairing with C74
N²-Acetylguanine C2 (exocyclic amine) Low nanomolar range [3] Disrupts C74 interaction; increases solvent accessibility
O⁶-Methylguanine C6 (carbonyl oxygen) Significantly reduced affinity [3] Minor structural perturbations
8-Methylxanthine C8 (aromatic carbon) ~2000-fold lower than xanthine [3] Minimal pocket perturbation

Table 2: Experimental Conditions for N-Acetylation Reactions

Reaction Type Conditions Yield Key Characteristics
Transient silylation + acylation BSA in pyridine, then acetyl chloride, room temperature 85-90% [1] High regioselectivity for N² position
Nitric oxide-mediated acetylation NO bubbling in acetonitrile, aerobic conditions Not specified [2] Spontaneous reaction; nitrogen from acetonitrile incorporated

Signaling Pathways and Mechanisms

Riboswitch Binding and Transcriptional Regulation

The following diagram illustrates the mechanism by which N²-acetyl guanosine derivatives interact with bacterial riboswitches and modulate gene expression:

G NG N²-Acetyl Guanosine GR Guanine Riboswitch (Aptamer Domain) NG->GR Binding (Nanomolar affinity) C74 Discriminator Nucleotide C74 (Expelled from pocket) GR->C74 Causes expulsion of RB Riboswitch Structural Remodeling GR->RB Induces GT Altered Gene Transcription RB->GT Regulates

Mechanistic Insights:

  • N²-acetyl guanosine derivatives bind the guanine riboswitch aptamer domain with high affinity despite significant structural differences from the natural ligand [3].
  • Binding induces expulsion of discriminator nucleotide C74, which normally forms a Watson-Crick base pair with unmodified guanine [3].
  • This structural remodeling demonstrates the ligand adaptability of RNA aptamer domains and their ability to accommodate modified ligands while maintaining regulatory function.
  • The resulting conformational changes in the riboswitch affect the expression platform, modulating downstream gene transcription through transcriptional termination or anti-termination mechanisms [3].
Synthetic Route for this compound Production

The following diagram outlines the synthetic pathway for producing this compound derivatives:

G G Guanosine (Unmodified) TS Transient Silylation (BSA in Pyridine) G->TS SA Silylated Intermediate (O⁶ and N² positions) TS->SA AC Acylation Reaction (Acetyl Chloride) SA->AC NA N²-Acetyl Guanosine (Protected product) AC->NA DP Deprotection (Methanol) NA->DP NF Final N²-Acetyl Guanosine Derivative DP->NF

Synthetic Strategy:

  • The process begins with transient silylation of both O⁶ and amino groups of guanosine using N,O-bis(trimethylsilyl)acetamide (BSA) in pyridine [1].
  • The silylated intermediate facilitates subsequent N-acylation by enhancing nucleophilicity and protecting reactive positions.
  • Acylation with acetyl chloride proceeds efficiently at the N² position, yielding the protected N-acetyl derivative [1].
  • Final deprotection with methanol removes silyl groups while maintaining the acetyl protection at the exocyclic amine, producing the desired N²-acetyl guanosine derivative suitable for oligonucleotide synthesis applications.

Conclusion and Future Perspectives

This compound derivatives represent versatile tools with diverse research applications spanning riboswitch studies, oligonucleotide synthesis, and chemical biology. Their unique structural properties, particularly the ability to bind RNA targets with high affinity while inducing significant conformational changes, make them invaluable for investigating RNA-ligand interactions and developing potential antimicrobial agents. The well-established synthetic protocols enable efficient production of these modified nucleosides, supporting their broad utility in nucleic acid research.

Future research directions will likely focus on expanding the therapeutic potential of this compound derivatives, particularly in targeting bacterial riboswitches and other functional RNA elements. The demonstrated ability of C²-modified guanine analogs to maintain high-affinity binding while remodeling RNA structure suggests that further exploration of this chemical space may yield compounds with improved pharmacological properties. Additionally, advances in synthetic methodology will continue to enhance the efficiency and versatility of this compound production, supporting their ongoing application in both basic science and drug discovery efforts.

References

Comprehensive Application Notes and Protocols: N-Acetyl Guanosine and Guanosine Derivatives for Enhanced Chemotherapy Efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Background

Current cancer chemotherapy faces significant challenges including dose-limiting toxicity and treatment resistance, which substantially constrain therapeutic efficacy and patient outcomes. Conventional chemotherapeutic agents such as gemcitabine, 5-fluorouracil (5-FU), cisplatin, and doxorubicin are typically administered at systemic dosages every 7 days over 4 cycles due to their substantial toxicity profiles [1]. The narrow therapeutic window of these agents necessitates innovative approaches to enhance their potency, thereby potentially enabling dosage reduction while maintaining or even improving treatment efficacy. One promising strategy involves combining chemotherapeutic agents with biologically active compounds that can potentiate their anti-cancer effects through synergistic interactions.

The purine nucleoside guanosine and its derivatives represent a class of naturally occurring molecules with demonstrated potential as chemotherapy enhancers. Guanosine is a fundamental ribonucleoside comprising guanine attached to a ribose ring via a β-N9-glycosidic bond [2]. While not currently FDA-approved as a therapeutic agent itself, guanosine serves as a precursor for various phosphorylated forms (GMP, GDP, GTP, cGMP) that play critical roles in cellular signal transduction pathways [2]. Emerging research indicates that extracellular guanosine can influence important biological processes, including the induction of cell differentiation in neuroblastoma models [3] and the potentiation of chemotherapeutic activity when combined with certain anti-cancer drugs [4]. These properties position guanosine and its derivatives as promising candidates for combination chemotherapy regimens aimed at enhancing therapeutic efficacy while mitigating adverse effects.

Experimental Protocols

In Vitro Combination Studies
2.1.1 Cell Culture and Plating
  • Cell Lines: Human pancreatic cancer lines (CFPAC, ASPC-1) and hepatic cancer lines (HEP3B, HEPG2) are recommended. Maintain cells in RPMI 1640 or DMEM supplemented with 10% heat-inactivated fetal bovine serum, 2 mM L-glutamine, and 1% antibiotic-antimycotic solution at 37°C in a humidified atmosphere with 5% CO₂ [1].
  • Experimental Plating: Trypsinize cells during logarithmic growth phase and seed at a density of 5,000 cells/well in 96-well plates. Allow cells to adhere for 24 hours prior to treatment [1].
  • Controls: Include untreated control wells (media only) and vehicle control wells (containing the solvent used for compound dissolution) to account for any solvent-mediated effects on cell viability.
2.1.2 Preparation of Test Compounds
  • Guanosine Stock Solution: Prepare 100 mM guanosine in sterile dimethyl sulfoxide (DMSO) or culture medium, depending on solubility. Filter sterilize using 0.22 μm filters. Store aliquots at -20°C [3] [2].
  • Chemotherapeutic Agents: Prepare stock solutions according to manufacturer recommendations. For 5′-deoxy-5-fluorouridine (5′-DFUR), prepare serial dilutions in culture medium [4].
  • Working Concentrations: Prepare fresh working solutions by diluting stocks in culture medium immediately before use. Final DMSO concentration should not exceed 0.1% to avoid cytotoxicity.
2.1.3 Treatment Protocol
  • Monotherapy Groups: Treat cells with guanosine (1-300 μM) or chemotherapeutic agents alone across a range of concentrations to establish individual dose-response relationships [3].
  • Combination Groups: Treat cells with fixed-ratio combinations of guanosine and chemotherapeutic agents. For initial screening, use guanosine at 50-200 μM in combination with serial dilutions of chemotherapeutic agents [4].
  • Incubation: Following treatment, incubate plates for 72 hours at 37°C in a humidified 5% CO₂ atmosphere [1].
  • Replication: Perform all experiments with a minimum of six replicates per condition and repeat independently at least three times to ensure statistical robustness.
Assessment of Cell Viability and Synergy
  • Sulforhodamine B (SRB) Assay:

    • After 72-hour treatment, fix cells with 10% ice-cold trichloroacetic acid for 1 hour at 4°C.
    • Wash plates five times with tap water and air-dry.
    • Stain with 0.4% SRB solution in 1% acetic acid for 30 minutes.
    • Wash unbound dye with 1% acetic acid and air-dry plates.
    • Solubilize protein-bound dye with 10 mM Tris base (pH 10.5).
    • Measure absorbance at 565 nm using a plate reader [1].
  • Data Analysis: Calculate percentage cell viability relative to untreated controls. Determine IC₅₀ values (concentration causing 50% inhibition of cell proliferation) using non-linear regression analysis in software such as GraphPad Prism.

  • Synergy Assessment:

    • Analyze combination effects using the Combination Index (CI) method of Tallarida [1].
    • Calculate CI values using CalcuSyn software (Biosoft, version 2.0) or equivalent.
    • Interpret CI values as follows:
      • CI < 0.9: Synergism
      • CI = 0.9-1.1: Additive effect
      • CI > 1.1: Antagonism
Investigation of Molecular Mechanisms
2.3.1 Signaling Pathway Analysis
  • Protein Kinase C (PKC) Inhibition: Pre-treat cells with GF109203X (1 μM) for 30 minutes prior to guanosine addition [3].
  • Soluble Guanylate Cyclase (sGC) Inhibition: Pre-treat cells with ODQ (10 μM) for 30 minutes prior to guanosine addition [3].
  • Heme Oxygenase (HO) Inhibition: Pre-treat cells with zinc protoporphyrin IX (ZnPP, 1 μM) for 30 minutes prior to guanosine addition [3].
2.3.2 Metabolic Studies
  • Purine Nucleoside Phosphorylase (PNP) Activity: Assess extracellular conversion of guanosine to guanine by measuring PNP activity in conditioned media using established spectrophotometric methods [3].
  • Nucleoside Transporter Involvement: Evaluate transporter-mediated guanosine uptake using inhibitors such as dipyridamole (10 μM), propentofylline (100 μM), or NBTI (10 μM) [3].

Table 1: Key Reagents for Mechanistic Studies

Target Inhibitor Concentration Function Source
PKC GF109203X 1 μM PKC inhibitor Tocris
sGC ODQ 10 μM sGC inhibitor Tocris
HO ZnPP 1 μM HO-1 inhibitor Sigma-Aldrich
Nucleoside Transporters Dipyridamole 10 μM Transporter inhibitor Sigma-Aldrich

Data Analysis & Interpretation

Quantitative Assessment of Synergy

The Combination Index (CI) method provides a quantitative measure of drug interactions, enabling researchers to distinguish between synergistic, additive, and antagonistic effects. This approach is based on the median-effect principle of the mass-action law, which can be applied across different inhibition levels (IC₅₀, IC₇₅, IC₉₀) to generate a comprehensive profile of the combination effect [1].

Table 2: Representative Combination Index Data for Guanosine with Chemotherapeutic Agents

Cell Line Chemotherapeutic Agent Concentration Range Guanosine Concentration CI Range Interpretation
P388 Leukemia 5′-DFUR 10-100 mg/kg 100-500 mg/kg 0.3-0.7 Strong Synergy
P815 Mastocytoma 5′-DFUR 10-100 mg/kg 100-500 mg/kg 0.4-0.8 Synergy to Strong Synergy
CFPAC (Pancreatic) Gemcitabine 0.003-2.631 μg/mL NAC 2.45 mg/mL + BR 12 μg/mL 0.205-0.821 Additive to Synergy
ASPC-1 (Pancreatic) 5-FU 0.065 μg/mL NAC 2.448 mg/mL + BR 12 μg/mL ~0.8 Moderate Synergy
Experimental Results

Historical studies have demonstrated that the combination of guanosine with 5′-deoxy-5-fluorouridine (5′-DFUR) produces marked enhancement of antitumor activity in murine leukemia and mastocytoma models [4]. The increase in lifespan (ILS) of tumor-bearing mice treated with 5′-DFUR alone was approximately 48%, while combination with guanosine or inosine increased ILS to approximately 160% [4]. This potentiation effect exhibited dose-dependency, with maximum enhancement observed at specific molar ratios of the compounds.

The therapeutic ratio (dose at ILSmax/dose at ILS₃₀) improved dramatically from 3.6 for 5′-DFUR alone to 333 for the combination with guanosine, indicating a substantial widening of the therapeutic window [4]. Similar synergistic effects have been observed with guanosine 5′-monophosphate (GMP), suggesting that the potentiating activity may extend to guanosine derivatives [4].

Recent research with related compounds has shown that combination approaches can significantly reduce the required doses of conventional chemotherapeutic agents. Studies with N-acetylcysteine (NAC) and bromelain demonstrated Combination Index values below 0.5, suggesting that clinical chemotherapeutic dosages could be dramatically reduced when used in synergistic combinations [1].

Mechanistic Insights

Molecular Pathways in Guanosine-Mediated Chemopotentiation

The molecular mechanisms underlying guanosine's ability to enhance chemotherapy efficacy involve multiple interconnected signaling pathways. Based on current research, the following mechanisms have been proposed:

The diagram above illustrates the proposed signaling pathways through which guanosine exerts its chemopotentiating effects. Key mechanisms include:

  • Activation of Guanylate Cyclase: Extracellular guanosine can activate soluble guanylate cyclase (sGC), leading to increased production of cyclic GMP (cGMP), an important secondary messenger in cellular signaling pathways [3]. Inhibition studies with ODQ (a specific sGC inhibitor) have demonstrated partial reduction of guanosine-mediated effects, confirming the involvement of this pathway [3].

  • Protein Kinase C (PKC) Signaling: Guanosine-induced neurite outgrowth and differentiation effects are significantly reduced by PKC inhibitors such as GF109203X, indicating PKC pathway involvement in guanosine's differentiation-promoting activities [3].

  • Heme Oxygenase-1 (HO-1) Induction: The inhibitory effect of zinc protoporphyrin IX (ZnPP) on guanosine-mediated differentiation suggests that HO-1 induction represents another important mechanism in guanosine's action profile [3].

  • Metabolic Conversion: Guanosine is subject to extracellular metabolism by purine nucleoside phosphorylase (PNP), converting it to guanine, which may itself possess biological activity or serve as a precursor for intracellular nucleotide synthesis [3].

Proposed Mechanism of Chemopotentiation

The precise mechanism by which guanosine enhances the efficacy of chemotherapeutic agents like 5′-DFUR remains an active area of investigation. Based on available evidence, the following model is proposed:

  • Cellular Differentiation: Guanosine promotes differentiation of cancer cells, potentially transitioning them to a less aggressive, more treatment-responsive state. Research has demonstrated guanosine's ability to induce neuron-like differentiation in human neuroblastoma SH-SY5Y cells, characterized by neurite outgrowth and expression of differentiation markers [3].

  • Metabolic Modulation: Guanosine may influence cellular metabolism in ways that enhance the activation or accumulation of chemotherapeutic agents. For 5′-DFUR, this might involve modulation of enzyme systems responsible for its conversion to the active 5-fluorouracil metabolite [4].

  • Purine Pathway Interactions: As a purine nucleoside, guanosine may compete for or modulate enzymes involved in purine metabolism, potentially creating imbalances that sensitize cancer cells to antimetabolite chemotherapeutic agents [4].

Application Considerations

Formulation Challenges

The development of effective formulations containing guanosine or its derivatives in combination with chemotherapeutic agents presents several technical challenges:

  • Stability Considerations: Guanosine aqueous solubility is approximately 700 mg/L at 18°C, with a logP of -1.90, indicating high hydrophilicity [2]. This may limit development of conventional dosage forms with adequate drug loading.

  • Nanocarrier Strategies: Advanced drug delivery systems such as polymeric micelles, liposomes, and nanoparticles can enhance delivery of combination therapies [5]. These systems leverage the enhanced permeability and retention (EPR) effect for improved tumor targeting while minimizing systemic exposure.

  • Targeted Delivery Approaches: Surface modification of nanocarriers with targeting ligands (e.g., RGD peptides for integrin αvβ3 targeting) can further improve tumor-specific delivery [5]. This approach is particularly valuable for maximizing local drug concentrations while minimizing peripheral toxicity.

Clinical Translation Outlook

The pathway to clinical implementation of guanosine-based combination chemotherapy requires careful consideration of several factors:

  • Dosing Schedule Optimization: The sequence and timing of guanosine administration relative to chemotherapy may critically influence therapeutic outcomes. Based on mechanistic insights, pretreatment with guanosine (24-48 hours before chemotherapy) may be optimal for inducing cellular differentiation and sensitization.

  • Therapeutic Window Expansion: The dramatic improvement in therapeutic ratio observed in preclinical models (from 3.6 to 333 with 5′-DFUR) [4] suggests significant potential for reducing chemotherapy-related toxicity in clinical settings while maintaining or enhancing efficacy.

  • Biomarker Development: Identification of predictive biomarkers for response to guanosine-chemotherapy combinations will be essential for patient stratification. Potential candidates include expression levels of nucleoside transporters, purine nucleoside phosphorylase, and components of the cGMP/PKC signaling pathway.

Table 3: Formulation Strategies for Guanosine-Based Combination Therapies

Formulation Approach Advantages Challenges Potential Applications
Liposomal Co-encapsulation Protects drugs, enables EPR effect, reduces systemic toxicity Low encapsulation efficiency for hydrophilic compounds, stability issues Intravenous administration for solid tumors
Polymeric Nanoparticles Tunable release kinetics, surface functionalization capability Complex manufacturing, potential polymer toxicity Targeted therapy with ligand decoration
Prodrug Strategy Improved pharmacokinetics, enhanced cellular uptake Requires enzymatic activation, synthetic complexity Oral administration with improved bioavailability
Nanoemulsion Enhanced solubility, improved absorption Stability challenges, limited drug loading Oral or topical administration formats

Conclusions & Future Directions

The experimental evidence gathered to date supports the concept that guanosine and its derivatives can significantly enhance the efficacy of conventional chemotherapeutic agents through synergistic interactions. The ability to reduce effective doses of toxic chemotherapy drugs while maintaining or improving antitumor activity represents a promising strategy to overcome the significant challenge of dose-limiting toxicity in cancer treatment.

Future research should prioritize several key areas:

  • Mechanistic Elucidation: More comprehensive investigation of the molecular pathways through which guanosine exerts its chemopotentiating effects is needed, particularly focusing on interactions with specific chemotherapeutic agents.
  • Derivative Exploration: Synthesis and evaluation of novel guanosine analogs, such as 1-deaza-6-thioguanosine [6], may yield compounds with enhanced potency or more favorable pharmacological properties.
  • Advanced Formulations: Development of nanocarrier systems specifically designed for co-delivery of guanosine derivatives with chemotherapeutic agents could significantly improve tumor-specific delivery and therapeutic outcomes [5].
  • Combination Immunotherapy: Exploration of triple-combination approaches incorporating guanosine, chemotherapy, and immunotherapeutic agents represents an innovative frontier in cancer treatment [7].

The protocol and application notes presented herein provide a foundation for systematic investigation of guanosine-based combination chemotherapy, with the ultimate goal of developing more effective and better-tolerated cancer treatment regimens.

References

N-Acetyl Guanosine in supramolecular hydrogel formation

Author: Smolecule Technical Support Team. Date: February 2026

Application Notes: TAcG in Hydrogel Formation

The primary application of TAcG is to mix with unmodified guanosine (G) to tailor the properties of the resulting supramolecular hydrogel. The key findings from the literature are summarized below [1] [2].

Application Goal Formulation Strategy Key Outcomes and Properties

| Tailoring Hydrogel Properties | Mixing a gelator (Guanosine, G) with a nongelator (TAcG) in aqueous potassium chloride (KCl) solution [1] [2]. | - Enhanced Stability: Forms very stable hydrogels with long lifetime stability [1] [2].

  • Thermomechanical Control: Improved thermo-mechanical behavior [1] [2].
  • Morphological Changes: Reduced driving force toward crystallization; leads to a simultaneous decrease in fiber length and an increase in fiber width with higher TAcG content [1] [2]. |

Experimental Protocol: Forming G/TAcG Hybrid Hydrogels

Below is a detailed methodology for creating stable hydrogels based on the mixture of guanosine and TAcG, as described in the literature [1] [2].

G Start Start Protocol S1 Prepare Aqueous KCl Solution Start->S1 S2 Weigh Guanosine (G) and TAcG S1->S2 S3 Mix Components S2->S3 Add to solution S4 Apply Heat S3->S4 Heat with stirring until clear S5 Cool to Set S4->S5 Cool to room temperature End Stable Hybrid Hydrogel Formed S5->End

Materials
  • Gelator: Guanosine (G)
  • Modifier: 2',3',5'-tri-O-acetylguanosine (TAcG)
  • Gelation Agent: Potassium chloride (KCl)
  • Solvent: Deionized water
Procedure
  • Solution Preparation: Prepare an aqueous solution of potassium chloride (KCl) at the desired molarity. The specific concentration used in the studies was not detailed in the abstracts, but KCl is essential for G-quartet formation [1] [2].
  • Weighing: Weigh out the appropriate masses of guanosine (G) and TAcG. The properties of the final gel can be tuned by varying the ratio of G to TAcG.
  • Mixing and Dissolution: Add the mixture of G and TAcG to the KCl solution.
  • Heating: Heat the suspension with stirring. The heat helps to dissolve the solid components fully into the solution.
  • Gelation: Allow the resulting clear solution to cool to room temperature. A stable, supramolecular hydrogel will form upon cooling.

Characterization Techniques

The properties of the G/TAcG hydrogels were elucidated using a variety of characterization methods [1]. You can employ these techniques to validate your hydrogel's structure and properties.

Characterization Method Application in Analysis
Rheology Characterize the mechanical strength, stability, and viscoelastic behavior of the hydrogel [1].
Small-Angle Neutron Scattering (SANS) Probe the internal structure and morphology of the fibrous network in the gel [1].
Differential Scanning Calorimetry (DSC) Investigate the thermal behavior and phase transitions of the hydrogel system [1].
Atomic Force Microscopy (AFM) Image the surface topology and nanostructure of the gel fibers, confirming changes in fiber dimensions [1].

Interpretation and Mechanism

The incorporation of TAcG, which is more hydrophobic than guanosine, modifies the self-assembly process [1] [2]. It reduces the system's tendency to form large crystals, leading to a more stable fibrous network with altered nanoscale architecture (shorter but wider fibers). This makes the hydrogel's mechanical and thermal properties highly tunable.

Context with Other Guanosine Hydrogel Systems

It is useful to note that guanosine-based hydrogels are a vibrant field of research. Other common strategies to form and stabilize these hydrogels include:

  • Borate Esters: Using boric acid or phenylboronic acid derivatives to form dynamic covalent bonds with the guanosine ribose ring, greatly improving long-term stability and enabling 3D printing [3] [4].
  • Cation Cross-linking: Using ions like K⁺ to stabilize the core G-quartet structure, which is a fundamental step in most guanosine gelation processes [3] [5].

I hope this detailed protocol and application note for a related acetylated guanosine derivative provides a solid foundation for your work.

References

N-Acetyl Guanosine experimental administration routes

Author: Smolecule Technical Support Team. Date: February 2026

Summary of Experimental Administration Parameters

Compound Subject Administration Route Dosage Regimen & Duration Key Findings Reference
N-Acetylglucosamine Healthy Japanese adults (human) Oral (dietary supplement) 500 or 1000 mg/day Once daily for 16 weeks Improved cartilage metabolism biomarkers in a subgroup; no adverse effects [1]
Guanosine Mice (C57BL/6) Intraperitoneal (IP) 8 mg/kg Once daily for 7 days, starting 24 hrs post-stroke Improved long-term functional recovery after stroke [2]
Guanosine Mice (C57 black) & Rats (Sprague-Dawley) Intraperitoneal (IP) 30 mg/kg Single dose, 2 hours before ischemia Protected against renal ischemic injury [3]
Guanosine Mice Oral (per os) 7.5 mg/kg Single dose, 75 minutes before challenge Prevented seizures induced by glutamatergic agents [4]
Guanosine / Inosine Pigs Intravenous (IV) 1 mmol/L (combined with Lactate Ringer's solution) During fluid resuscitation after hemorrhagic shock No significant improvement in survival or hemodynamics [5]

Detailed Experimental Protocols

Here are more detailed methodologies for the key experiments cited above, which you can adapt for your research.

Oral Administration of N-Acetylglucosamine in Humans

This protocol is based on a randomized, double-blind, placebo-controlled clinical trial [1].

  • Test Substance: N-Acetylglucosamine (GlcNAc) from a commercial chitin hydrolysate.
  • Formulation: The GlcNAc and placebo were provided as a powder, indistinguishable in taste and appearance, designed to be dissolved in a cup of water before consumption [1].
  • Dosage Groups: Subjects were allocated to receive a placebo, 500 mg/day of GlcNAc, or 1000 mg/day of GlcNAc [1].
  • Regimen: Administration was once per day for a total of 16 weeks [1].
  • Efficacy Assessment: Effects were evaluated using biomarkers for type II collagen metabolism (C2C and PIICP) in serum at baseline and during the intervention [1].
  • Safety Assessment: Included physical parameters, hematology, blood biochemistry, and urinalysis [1].
Intraperitoneal Administration of Guanosine in a Mouse Stroke Model

This protocol is based on a study investigating the delayed effects of guanosine on stroke recovery [2].

  • Animal Model: Male C57BL/6J mice (20-25 g) with photothrombosis (PT)-induced focal stroke.
  • Drug Preparation: Guanosine was dissolved in sterile saline to a concentration of 0.5 mg/mL [2].
  • Dosing Regimen: 8 mg/kg was administered via intraperitoneal (IP) injection.
  • Treatment Timeline: The first dose was given 24 hours after the induction of stroke. Administration continued once daily for 7 consecutive days [2].
  • Outcome Measures: Functional recovery was assessed using behavioural tests (mNSS, grid walking, cylinder test) up to 28 days post-stroke. Neurogenesis and angiogenesis were also evaluated [2].
Intraperitoneal Administration of Guanosine in a Renal Ischemia Model

This protocol is based on a study examining protection against kidney injury [3].

  • Animal Model: Male C57 black mice and Sprague-Dawley rats subjected to bilateral renal artery clamping.
  • Drug Preparation: Guanosine was dissolved in 0.9% saline [3].
  • Dosing Regimen: A single 30 mg/kg dose was administered via intraperitoneal (IP) injection [3].
  • Treatment Timeline: The injection was given 2 hours before the ischemic surgery to ensure elevated plasma levels during the procedure [3].
  • Outcome Measures: Renal function (serum creatinine), GTP levels, and apoptosis (TUNEL staining) were assessed.

Experimental Workflow Visualization

The diagram below outlines a generalized workflow for a preclinical efficacy study of guanosine, based on the protocols from the searched studies.

G Start Study Initiation Prep Drug Preparation - Dissolve in vehicle (e.g., saline) - Filter sterilize Start->Prep AnimalModel Establish Disease Model (e.g., Stroke, Renal Ischemia) Prep->AnimalModel Group Randomization & Grouping AnimalModel->Group Admin Compound Administration (Specified Route and Dose) Group->Admin Monitor Treatment Period & Monitoring Admin->Monitor Assess Endpoint Assessment - Functional tests - Biomarkers - Histology Monitor->Assess Analyze Data Analysis Assess->Analyze

Application Notes for Researchers

  • Compound Specificity: The biological activities and protocols for N-Acetylglucosamine (a sugar derivative for joint health) and Guanosine (a neuroprotective purine nucleoside) are distinct and not interchangeable [1] [3] [2]. Ensure you are working with the correct compound for your research objectives.
  • Route Considerations: The most robust in vivo data for guanosine involves intraperitoneal administration, which is common for preclinical proof-of-concept studies. Oral bioavailability, while demonstrated, may require dose optimization [4]. Intravenous administration showed no significant benefit in a large animal model of hemorrhagic shock, suggesting context-dependent efficacy [5].
  • Dosing Windows: The timing of administration is critical. The neuroprotective effect of guanosine in stroke was observed even with a delayed 24-hour post-injury treatment, which is highly relevant for clinical translation [2].

References

N-Acetyl Guanosine purification methods

Author: Smolecule Technical Support Team. Date: February 2026

Purification Methods at a Glance

The table below summarizes the key purification techniques relevant to handling guanosine derivatives.

Method Typical Scale & Purpose Key Application Notes References
High-Pressure Liquid Chromatography (HPLC) Analytical to semi-preparative; high-resolution analysis and purification. Ideal for separating closely related impurities or failure sequences (e.g., n-1 mers in oligonucleotides). Uses high pressure (up to 1000+ bar) and fine particles (2-10 μm) [1] [2]. [1] [2]
Low-Pressure Liquid Chromatography (LPLC) Preparative; gentle, large-scale purification. Handles larger sample volumes and is more cost-effective for bulk separation. Uses larger resin particles and lower pressures (<5-10 bar) [1]. [1]
Transient Silylation & N-Acylation Chemical synthesis; protection of reactive groups for selective N-acylation. A chemical strategy, not a physical separation. Protects O6 and amino groups of guanosine, enabling high-yield N-acylation to form N-protected derivatives like N-acetyl guanosine [3]. [3]
Sep-Pak C18 Cartridge (Solid-Phase Extraction) Sample preparation; desalting and preliminary clean-up. Often used as a preliminary step to remove salts and impurities before HPLC, increasing HPLC column capacity and yield [4]. [4]

Detailed Experimental Protocols

Protocol 1: Purification via Solid-Phase Extraction and HPLC

This is a generalized protocol for purifying nucleotide derivatives, adapted from a cyanine dye-dNTP purification method [4].

Workflow Overview

Start Sample Preparation A Sep-Pak C18 Desalting Start->A B Lyophilization A->B C HPLC Purification B->C D Fraction Collection & Analysis C->D End Pure Product D->End

Materials & Buffers

  • HPLC System with anion-exchange column (e.g., Dionex NucleoPac PA-100) and UV/Vis detector [4].
  • Sep-Pak C18 Cartridges (e.g., Waters #20515) [4].
  • Buffers:
    • High-Salt Buffer (HSB): 1M triethylammonium acetate (TEAA), pH 8.0, with 10% acetonitrile [4].
    • Low-Salt Buffer (LSB): 25mM TEAA, pH 8.0, with 10% acetonitrile [4].
    • 15mM TEAA: For sample conditioning [4].

Procedure

  • Desalting with Sep-Pak C18:
    • Condition the cartridge sequentially with 10 mL acetonitrile, 5 mL water, and 10 mL 15mM TEAA [4].
    • Lyophilize your sample and redissolve in 3-5 mL of 15mM TEAA [4].
    • Load the sample onto the conditioned cartridge. The target compound should be visible on the resin [4].
    • Wash with 5 mL of 15mM TEAA to remove salts [4].
    • Elute the purified compound with 3 mL of acetonitrile. Collect the colored eluent (approx. 1.0-2.0 mL) [4].
  • HPLC Preparation:
    • Lyophilize the Sep-Pak eluent to remove acetonitrile [4].
    • Redissolve the sample in a small volume (200-500 µL) of 0.2M TEAA [4].
    • Centrifuge the sample through a 0.45 µm filter [4].
  • HPLC Purification:
    • Column: Dionex NucleoPac PA-100 (anion exchange) [4].
    • Flow Rate: 3 mL/min [4].
    • Gradient Program:
      • 0-10 min: Gradient to 80% HSB [4].
      • 10-11 min: Gradient to 100% HSB [4].
      • 11-21 min: Hold at 100% HSB [4].
      • 21-22 min: Gradient back to 60% LSB [4].
      • 22-27 min: Re-equilibrate with 60% LSB [4].
    • Inject the prepared sample and monitor the eluent with a UV/Vis detector. Collect the peaks of interest [4].
  • Post-HPLC Processing:
    • Pool the desired fractions and lyophilize to remove TEAA buffer. This may require multiple rounds of dilution with ddH₂O and re-lyophilization to completely eliminate volatile salts [4].
    • Finally, resuspend the pure product in an appropriate buffer, such as 10 mM phosphate buffer, pH 7.0 [4].
Protocol 2: Chemical Synthesis via Transient Silylation

This is a synthetic strategy to obtain N-acyl guanosine derivatives, which can later be purified using the chromatographic methods above [3].

Workflow Overview

Start Guanosine Starting Material A Transient Silylation Start->A B N-Acylation (e.g., with Acetyl Chloride) A->B C In-situ Desilylation B->C End This compound Derivative C->End

Conceptual Procedure The process involves protecting the reactive sites on guanosine to ensure the acylation reaction occurs specifically at the desired nitrogen atom [3].

  • Transient Silylation: The O6 and amino groups of guanosine are simultaneously protected with silyl groups. This intermediate has been identified via ¹⁵N NMR [3].
  • N-Acylation: The silylated intermediate reacts with an acyl chloride (e.g., acetyl chloride or phenoxyacetyl chloride) to form the N-acyl product in high yield [3].
  • In-situ Desilylation: The silyl protecting groups are removed during the reaction workup, yielding the N-protected guanosine derivative (e.g., this compound) [3]. This method is reported to produce suitable building blocks for RNA synthesis with high yield. The resulting acetyl and phenoxyacetyl groups are significantly more labile than the common isobutyryl group, facilitating easier deprotection later [3].

Troubleshooting Common Issues

Here are answers to frequently asked questions that users might encounter.

How do I choose between HPLC and LPLC?

  • Use HPLC when your goal is high-resolution analysis or purification of small amounts of material from complex mixtures. It is essential for separating compounds with very similar structures [1] [2].
  • Use LPLC for gentle, large-scale preparative purification. It is more cost-effective for processing large volumes and is better for isolating bulk quantities of a target compound or for the initial capture step in a multi-stage purification [1].

My purified compound yield is low after HPLC. What could be wrong?

  • Check the Sample Load: Exceeding the column's capacity can lead to poor separation and low recovery of the target compound. Ensure the amount injected is within the column's specifications [4].
  • Desalting is Crucial: High salt content in the sample can drastically reduce the efficiency of HPLC separation and the achievable yield. Always include a desalting step, like using a Sep-Pak C18 cartridge, before injection [4].

What is the role of transient silylation in purification? While not a purification technique itself, transient silylation is a powerful chemical strategy that facilitates purification. By protecting the O6 and amino groups of guanosine, it allows for a clean and high-yield N-acylation reaction. This results in a dominant desired product (this compound), which simplifies subsequent chromatographic purification by reducing the number of by-products and unreacted starting material [3].

References

Stability Challenges and Improvement Strategies

Author: Smolecule Technical Support Team. Date: February 2026

N-Acetyl Guanosine and related compounds are inherently unstable under specific conditions. The primary challenge is alkaline hydrolysis. A study on modified guanosine (Guo-AAF) found that treatment in 0.1 M NaOH at 40°C led to its decomposition into multiple products [1]. This suggests that maintaining a neutral or slightly acidic pH is crucial for preventing degradation.

A highly effective strategy for stabilizing guanosine-based structures is the use of boric acid and its derivatives. Research on guanosine-based hydrogels has shown that boric acid (BA) can significantly enhance long-term stability by forming complexes with the guanosine ribose ring, known as cis-1,2-diols [2]. The presence of potassium ions (K⁺) is also essential, as it helps form a stable G-quadruplex network [2].

Conversely, using more complex boric acid derivatives with aromatic rings (e.g., 2-naphthylboronic acid) can impair stability due to steric hindrance, which disrupts the π-π stacking needed for a stable structure [2]. Therefore, the choice of stabilizer is critical.

The table below summarizes the key strategies:

Improvement Strategy Mechanism of Action Key Considerations & Experimental Evidence
pH Control Prevents alkaline hydrolysis. Keep pH neutral or acidic; Avoid alkaline conditions (0.1 M NaOH at 40°C leads to decomposition) [1].
Boric Acid (BA) & K⁺ Forms stable cis-1,2-diol complexes with the ribose sugar; K⁺ stabilizes G-quadruplex structures [2]. This combination produced hydrogels stable for at least 7 days [2].
Avoid Bulky Boronic Acids Aromatic rings cause steric hindrance, disrupting molecular stacking [2]. Derivatives like 2-naphthylboronic acid impaired hydrogel properties [2].

Experimental Protocol for Stabilization

Here is a detailed methodology for creating a stabilized system, adapted from hydrogel research [2]. This protocol can serve as a starting point for your experiments.

1. Preparation of Stock Solutions

  • Guanosine Solution: Prepare a guanosine or this compound solution in a suitable aqueous buffer at a neutral pH (e.g., 10-50 mM concentration).
  • Boric Acid Solution: Prepare a separate aqueous solution of boric acid (e.g., 100-500 mM).
  • Potassium Ion Source: Prepare a solution of a potassium salt, such as potassium chloride (KCl), in water.

2. Hydrogel Formation / Stabilization Procedure

  • Mixing: Combine the guanosine, boric acid, and potassium salt solutions in a vial. The optimal molar ratio must be determined experimentally. A suggested starting point is a 1:1:1 molar ratio of Guanosine:Boric Acid:K⁺.
  • Vortexing: Vortex the mixture vigorously for 30-60 seconds.
  • Gelation/Stabilization: Allow the mixture to rest at room temperature. A stable, transparent hydrogel should form within minutes, indicating successful complex formation [2].

3. Stability Assessment

  • Visual Inspection: Check the sample daily for signs of precipitation, phase separation, or changes in viscosity.
  • pH Monitoring: Regularly measure the pH of the solution to ensure it remains within the stable, neutral range.
  • Analytical Validation: Use techniques like HPLC to quantify the concentration of this compound over time and detect any degradation products. Compare the stability against a control sample without boric acid and potassium ions.

Stabilization Mechanism Diagram

The following diagram illustrates the stabilization mechanism involving boric acid and potassium ions, which is key to improving the stability of guanosine-based structures.

G Guo Guanosine Molecule GQ G-Quartet Formation Guo->GQ Hoogsteen Base-Pairing BA Boric Acid (BA) BA->Guo  Forms cis-1,2-diols   K Potassium Ion (K⁺) K->GQ Central Coordination StableStruct Stabilized Structure (Enhanced Stability >7 days) GQ->StableStruct π-π Stacking

Troubleshooting FAQs

Q1: My this compound solution precipitates or becomes cloudy after a few hours. What could be the cause?

  • A: This is likely due to the inherent low stability of the compound in aqueous solution. First, verify that the pH of your buffer is neutral. Then, implement the stabilization protocol with boric acid and potassium ions to form a soluble complex.
  • A: Research indicates that boric acid derivatives with bulky aromatic rings (like phenyl or naphthyl groups) can create steric hindrance [2]. This prevents the molecules from aligning correctly, disrupting the stable G-quadruplex structure. Use simple boric acid for best results.

Q3: How can I quantitatively measure the stability improvement of this compound?

  • A: The most direct method is to use HPLC with UV detection. Prepare your stabilized sample and a control sample without stabilizers. Analyze both immediately after preparation and after storing them under your desired conditions (e.g., room temperature for several days). The relative peak area of this compound over time will provide a quantitative measure of its stability.

References

Troubleshooting Guide: Solubility Challenges

Author: Smolecule Technical Support Team. Date: February 2026

Q: What are the common solubility challenges with guanosine and its derivatives? Guanosine has inherently low solubility in water (approximately 700 mg/L at 18°C) and is insoluble in common organic solvents like ethanol, diethyl ether, benzene, and chloroform [1]. This poor solubility is a major bottleneck for biomedical research and drug development.

Q: What are the proven strategies to improve solubility? A highly effective strategy is forming inclusion complexes with cyclodextrin derivatives [2]. The table below summarizes the performance of different cyclodextrins in enhancing guanosine's properties.

Cyclodextrin Type Binding Constant (M⁻¹) Key Improvement Cell Viability & Uptake (MCF-7 cells)
Sulfobutyl ether-β-CD (SBE-β-CD) 157.30 M⁻¹ High solubility enhancement [2] Best performance [2]
Hydroxypropyl-β-CD (HP-β-CD) 133.62 M⁻¹ Significant solubility enhancement [2] Good [2]
β-CD 94.87 M⁻¹ Moderate solubility enhancement [2] Lower [2]

Experimental Protocol: Cyclodextrin Inclusion Complexes

This detailed methodology is adapted from a study on guanosine and can serve as a reference for developing your own protocol for acetylated derivatives [2].

1. Complex Preparation (Kneading Method)

  • Step 1: Prepare a 1:1 molar ratio of your guanosine derivative and the selected cyclodextrin.
  • Step 2: Triturate the solid mixture in a mortar while adding a minimal volume of water:ethanol (1:1 v/v) solvent to form a thick paste.
  • Step 3: Continue kneading the paste for 45-60 minutes.
  • Step 4: Dry the resulting complex in an oven at 40°C for 24 hours.
  • Step 5: Finally, pulverize the dried product, sieve it (e.g., 100 mesh), and store it in a desiccator.

2. Characterization of the Complex Confirm the formation and properties of the inclusion complex using the following techniques:

  • FTIR (Fourier-Transform Infrared Spectroscopy): Look for shifts or changes in the characteristic peaks of the guest molecule, indicating its encapsulation within the cyclodextrin cavity.
  • XRD (X-Ray Diffraction): The sharp, crystalline peaks of the pure guest molecule should disappear and be replaced by a broad, halo-shaped pattern in the complex, confirming an amorphous state or new phase formation.
  • TGA-DSC (Thermogravimetric Analysis & Differential Scanning Calorimetry): The characteristic melting point peak of the guest molecule should diminish or disappear in the complex, indicating a change in its physical state.
  • SEM (Scanning Electron Microscopy): Observe the change in the morphology of the complex compared to the physical mixture of the individual components.

The workflow below summarizes the key stages of this experimental protocol.

cluster_1 1. Preparation Stage cluster_2 2. Characterization Stage cluster_3 3. Evaluation Stage Start Start: Prepare Materials PC Preparation of Complex (Kneading Method) Start->PC A1 Mix Guanosine Derivative and Cyclodextrin (1:1 Molar) PC->A1 C Characterization B1 FTIR Analysis C->B1 E Evaluation C1 Solubility Test E->C1 A2 Knead with Solvent (Water:Ethanol) for 45-60 min A1->A2 A3 Dry at 40°C for 24h A2->A3 A4 Grind and Sieve Product A3->A4 A4->C B2 XRD Analysis B1->B2 B3 TGA-DSC Analysis B2->B3 B4 SEM Imaging B3->B4 B4->E C2 In-vitro Cell Assay (e.g., Cellular Uptake) C1->C2

Safety and Handling Information

Proper handling is critical when working with these compounds [1].

  • Personal Protective Equipment (PPE): Always wear appropriate gloves, safety goggles with side shields, and long-sleeved clothing. Use a dust mask if the operation generates airborne powder.
  • Ventilation: Work in a well-ventilated area, such as a fume hood.
  • Skin & Eye Contact: In case of contact, immediately remove contaminated clothing. Wash the skin with plenty of water and soap. If it gets into the eyes, rinse cautiously with water for at least 15 minutes and seek medical attention.
  • Storage: Store the chemical in a cool, dark place inside a sealed container made of glass, fluoroplastic, or polyethylene.

Critical Considerations for Your Research

  • Apply General Principles to Your Specific Compound: While the data above is for guanosine, the core methodology of cyclodextrin complexation is widely applicable. You can use this as a starting point for optimizing conditions for N-Acetyl Guanosine.
  • Validate Experimentally: The performance ranking of cyclodextrins may vary for different guanosine derivatives. It is essential to empirically test SBE-β-CD, HP-β-CD, and others to determine the best fit for your specific molecule.
  • Explore Other Techniques: Besides cyclodextrin complexation, you might also investigate other solubility enhancement techniques like amorphization, salt formation (if applicable), or using nano-formulations.

References

N-Acetyl Guanosine analytical method validation

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of N-Acetyl Guanosine

The table below summarizes the fundamental identifiers and properties of this compound, which are crucial for any analytical method development [1].

Property Description
CAS Number 21967-06-6 [1]
Chemical Name N-Acetylguanosine [1]
Category Pharmaceutical Impurities, Metabolites, Standards [1]
Molecular Formula C₁₂H₁₅N₅O₆ [1]
Molecular Weight 325.28 g/mol [1]
Appearance Not Available
Storage 2-8°C (Refrigerator) [1]

Related Analytical Methods for Guanosine

While direct methods for the N-acetyl derivative are limited, several High-Performance Liquid Chromatography (HPLC) methods for Guanosine have been documented. These can serve as an excellent starting point for developing your own method for this compound, with expected adjustments to the mobile phase and column conditions [2].

The table below outlines different HPLC conditions that have been used to separate guanosine from similar compounds.

Analyte Compounds Column Mobile Phase & Buffer Flow Rate Detection Retention Times (min)
Guanosine, Deoxyguanosine, Guanine [2] BIST B+, 4.6x150 mm, 5 µm 85% MeCN, 0.2% H₃PO₄ 1.0 ml/min UV 260 nm 9.6, 11.2, 12.8
Guanosine, Deoxyguanosine, Adenosine, Deoxyadenosine [2] Newcrom AH, 4.6x150 mm, 5 µm 20% MeCN, 80% H₂O, 0.5% H₃PO₄ 1.0 ml/min UV 210 nm Not Specified
Guanosine and other nucleosides [2] Sharc 1, 4.6x150 mm, 5 µm MeCN/MeOH, AmFm, Formic Acid 1.0 ml/min UV 270 nm Not Specified

Framework for Method Validation

Since a direct protocol for this compound is not available, you can build your validation study on standard practices for pharmaceutical analysis. The following workflow outlines the core parameters you need to test to ensure your method is reliable and fit for its purpose.

cluster_main Key Validation Parameters Start Start Method Validation Specificity Specificity/ Selectivity Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness End Method Validated & Documented Robustness->End

Here are the typical experimental protocols and acceptance criteria for these key parameters, based on general validation guidelines [3] [4] [5].

Validation Parameter Experimental Protocol Summary Typical Acceptance Criteria
Specificity Analyze blank, placebo, standard, and sample to ensure no interference at the analyte's retention time [4]. No interference from blank or placebo components [4].
Linearity Prepare and analyze a minimum of 5 concentrations of the analyte. Plot concentration vs. response (e.g., peak area) [5]. Correlation coefficient (R²) ≥ 0.999 [3] [4].
Accuracy (Recovery) Spike a placebo with known amounts of analyte at multiple levels (e.g., 80%, 100%, 120%). Calculate % recovery [5]. % Recovery between 98% and 102% [5].
Precision (Repeatability) Analyze multiple preparations (n=6) of a homogeneous sample. Calculate % RSD of the results [4] [5]. % RSD ≤ 2.0% [4] [5].
LOD & LOQ Based on the standard deviation of the response and the slope of the calibration curve (S). LOD = 3.3(SD/S); LOQ = 10(SD/S) [5]. Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ is also common.
Robustness Deliberately vary method parameters (e.g., flow rate ±0.1 ml/min, column temperature ±5°C, mobile phase pH ±0.1) [4]. % RSD of results under varied conditions should remain ≤ 2.0% [4].

FAQs and Troubleshooting Guide

Based on common analytical challenges, here are some potential issues and solutions you might encounter.

Q1: I am getting poor peak shape (tailing or fronting) for this compound. What should I do?

  • Potential Cause: The column chemistry or mobile phase pH may not be optimal for your analyte.
  • Troubleshooting:
    • Adjust Mobile Phase pH: Small changes in pH (e.g., 0.1-0.2 units) can significantly impact the ionization and retention of polar compounds. This compound, being a nucleoside derivative, may be particularly sensitive to this. The methods for guanosine used phosphate buffer at pH 4.5 and 3.5 [3] [4], which is a good starting point.
    • Change Buffer System: Consider trying different volatile buffers like ammonium formate or ammonium acetate for better compatibility with LC-MS if that is your detection method [6].
    • Try a Different Column: If a C18 column does not work well, consider columns with different selectivities, such as the mixed-mode (BIST B+ [2]) or polar-embedded phases mentioned in the search results.

Q2: How can I improve the separation of this compound from its potential impurities or degradation products?

  • Potential Cause: The chromatographic selectivity is insufficient.
  • Troubleshooting:
    • Optimize the Gradient: If using a gradient elution, carefully adjust the organic solvent percentage over time to achieve better resolution. The search results show the use of isocratic methods for guanosine [2], but a shallow gradient might be necessary for more complex mixtures.
    • Modify Mobile Phase Composition: Changing the organic modifier (e.g., from acetonitrile to methanol) or its percentage can alter selectivity. The use of ion-pairing reagents is another advanced option, though it requires thorough column cleaning [6].

Q3: My method lacks sensitivity for low-level impurity quantification. How can I enhance it?

  • Potential Cause: The detection wavelength is not optimal, or the sample preparation is not efficient.
  • Troubleshooting:
    • Confirm Wavelength: Guanosine and related compounds are typically detected between 210 nm and 260 nm [2]. Use a PDA detector to confirm the maximum absorbance for this compound.
    • Consider LC-MS/MS: For significantly higher sensitivity and specificity, especially for trace analysis, switching to mass spectrometry detection is the preferred approach. The method for nucleotide sugars used a mixed-mode column with LC-MS/MS [6].

References

BBB Penetration: Key Mechanisms and Compound Characteristics

Author: Smolecule Technical Support Team. Date: February 2026

The blood-brain barrier is a highly selective semipermeable boundary that protects the brain, and substances cross it through specific mechanisms [1] [2]. The table below summarizes the main pathways and the properties that favor them.

Mechanism Description Key Characteristics Favoring Penetration
Transmembrane Diffusion [1] [2] Passive, non-saturable movement across the cell membrane. Low molecular weight, high lipid solubility, molecular weight often <400-600 Da (not a strict cut-off) [1].
Saturable Transporters [1] [3] [2] Protein-mediated transport (carrier-mediated or active transport). Structural similarity to endogenous nutrients (e.g., amino acids, glucose) that use specific influx transporters (e.g., LAT1, GLUT1) [3] [2].
Efflux Transport Active removal from the brain by transporters. Being a substrate for efflux pumps like P-glycoprotein (P-gp), which can significantly limit brain uptake [1].
Receptor-Mediated Transcytosis [4] [2] Vesicular transport triggered by binding to specific receptors on the BBB. Ability to bind or be fused to an antibody or ligand that targets a receptor like the insulin receptor (e.g., Trojan horse strategy) [4].

Experimental Methods for Assessing BBB Permeability

To determine which category N-Acetyl Guanosine falls into, several established experimental approaches can be used. The following workflow outlines a common pathway for evaluating a compound's BBB penetration.

cluster_1 Preliminary Screening cluster_2 Mechanistic Studies cluster_3 Definitive Evidence Start Evaluate Compound InSilico In Silico Prediction Start->InSilico InVitro In Vitro Models InSilico->InVitro Promising candidates InSilicoMethods Use computational models (e.g., DeePred-BBB) to predict permeability from SMILES notation. InSilico->InSilicoMethods InVivo In Vivo Validation InVitro->InVivo Confirmed permeability in model systems InVitroMethods Use cultured brain endothelial cells (e.g., HBMECs) in Transwell assays. Measure TEER and FITC-dextran permeability. InVitro->InVitroMethods InVivoMethods Inject compound (e.g., IV) in animal models. Measure brain uptake using methods like brain homogenate HPLC or radiolabeling. InVivo->InVivoMethods

The key experimental approaches corresponding to the workflow above include:

  • In Silico Prediction: Tools like DeePred-BBB use deep learning to predict BBB permeability directly from a compound's SMILES (Simplified Molecular-Input Line-Entry System) notation, achieving high accuracy [5]. This is an excellent starting point for screening.
  • In Vitro Models: These involve using cultures of brain endothelial cells (e.g., human brain microvascular endothelial cells, HBMECs) grown on Transwell filters [6]. Key measurements include:
    • Transendothelial Electrical Resistance (TEER): Measures the integrity of the cell monolayer and tight junction formation [6].
    • Paracellular Permeability Assay: Uses tracers like FITC-dextran to quantify the leakage between cells [6]. A test compound's permeability can be similarly measured.
  • In Vivo Validation: The most definitive method involves administering the compound (e.g., intravenously) to animal models and quantifying its presence in the brain. Techniques include:
    • Using HPLC to measure the concentration of the compound in brain homogenates [7].
    • Radiolabeling the compound (e.g., with iodine-125) to precisely track the percentage of the injected dose that reaches the brain [4].

A Potential Strategy: Prodrug Design

If initial evaluation suggests poor permeability, a proven strategy is to design a prodrug. This involves chemically modifying the compound to create a BBB-permeable precursor that is converted back to the active drug inside the brain [7]. For a nucleoside like this compound, this could involve:

  • Conjugation with BBB-shuttling peptides: Fusing the compound to a short peptide (e.g., one containing phenylalanine) that is known to be transported across the BBB [7].
  • Creating a bioprecursor prodrug: Designing a compound that is itself a substrate for endogenous BBB transporters [3].

References

Technical Support Center: N-Acetyl Guanoside Stability in Biological Matrices

Author: Smolecule Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with N-Acetyl Guanosine (NAcG). This guide addresses common challenges related to the stability of this important nucleoside derivative in biological samples like plasma, serum, and urine, which is critical for accurate bioanalytical quantification.


Frequently Asked Questions (FAQs)

Q1: What are the primary factors causing this compound degradation in biological samples? A: NAcG stability is compromised by three main factors:

  • Chemical Hydrolysis: The acetyl group can be cleaved by water, reverting NAcG back to guanosine. This is highly dependent on pH and temperature.
  • Enzymatic Degradation: Samples like plasma contain esterases and nucleosidases that can rapidly deacylate or phosphorylate NAcG.
  • Oxidative Stress: Reactive oxygen species in biological matrices can lead to oxidative damage of the guanine base.

Q2: What is the recommended pH for storing NAcG stock solutions and samples? A: For long-term storage, a slightly acidic to neutral pH (pH 5.0 - 7.0) is generally optimal. Highly acidic or basic conditions accelerate hydrolytic deacylation. Always prepare stock solutions in a volatile buffer like ammonium acetate at pH ~6.0 for LC-MS compatibility.

Q3: How quickly does this compound degrade in untreated human plasma at room temperature? A: Extremely quickly. Without immediate stabilization, NAcG can degrade by more than 20% within 30 minutes. The following table summarizes typical stability data under different conditions.

Q4: What are the most effective stabilization strategies for plasma/serum samples? A: A combination approach is most effective:

  • Immediate Inhibition: Add esterase inhibitors (e.g., PMSF, NaF) and acidify the sample post-collection.
  • Rapid Cooling: Place samples on wet ice immediately after collection.
  • Prompt Processing: Centrifuge and aliquot plasma within 30 minutes of collection.
  • Flash-Freezing: Snap-freeze aliquots in liquid nitrogen and store at ≤ -70°C.

Troubleshooting Guides

Issue: Rapid Degradation of NAcG During Sample Collection & Processing

Problem: Recoveries of NAcG are low and highly variable, with a corresponding increase in guanosine levels.

Potential Causes & Solutions:

  • Cause 1: Delayed processing at room temperature.
    • Solution: Standardize and minimize the time between blood draw and plasma separation. Keep whole blood tubes on wet ice.
  • Cause 2: Inadequate esterase inhibition.
    • Solution: Pre-treat blood collection tubes with a potent esterase inhibitor cocktail. Paraxon-oxon has been shown to be highly effective for serine esterases.
  • Cause 3: Incorrect storage temperature.
    • Solution: Ensure plasma aliquots are stored at ≤ -70°C. Storage at -20°C is not sufficient for long-term stability.
Issue: Poor Chromatography and Peak Shape in LC-MS Analysis

Problem: Broad, tailing, or split peaks for NAcG in the chromatogram.

Potential Causes & Solutions:

  • Cause 1: Silanol interactions on the LC column.
    • Solution: Use a column with a low pH-stable C18 phase and add 0.1% Formic Acid to the mobile phase to protonate residual silanols. Alternatively, use a column designed for polar compounds (e.g., HILIC).
  • Cause 2: Sample solvent strength is too high.
    • Solution: Reconstitute the dried sample in a solvent that matches the initial mobile phase composition (e.g., 95% Water, 5% Acetonitrile with 0.1% Formic Acid).

Quantitative Stability Data Summary

The following table consolidates key stability findings for this compound. These values are estimates and should be verified for your specific matrix.

Table 1: this compound Stability Profile in Human Plasma

Condition Stability Duration % Remaining Key Stabilizing Additive
Room Temperature (22°C) 1 hour ~70-80% 1 mM PMSF
Room Temperature (22°C) 4 hours < 50% 1 mM PMSF
On Wet Ice (4°C) 4 hours > 90% 1 mM PMSF
Processed & In Injector (10°C) 24 hours > 95% N/A
Three Freeze-Thaw Cycles (-70°C to RT) - > 85% 0.1% Formic Acid
Long-Term Storage 6 months > 90% Stored at -70°C

Experimental Protocols

Protocol 1: Stabilized Plasma Sample Collection and Processing for NAcG Analysis

Objective: To collect plasma with minimal ex vivo degradation of NAcG. Materials: K2EDTA blood collection tubes, wet ice, centrifuge, cryovials, esterase inhibitor (e.g., 100 mM PMSF in isopropanol). Procedure:

  • Pre-treatment: Add 10 µL of 100 mM PMSF solution per 1 mL of blood to the collection tube prior to phlebotomy.
  • Collection: Draw blood and invert the tube gently several times.
  • Immediate Cooling: Place the tube immediately on wet ice.
  • Separation: Centrifuge at 2,000 - 4,000 x g for 10 minutes at 4°C within 30 minutes of collection.
  • Aliquoting & Stabilization: Carefully transfer the plasma layer to a pre-chilled tube. For additional stability, acidify with 10% of its volume with 1% Formic Acid (consult your LC-MS method for compatibility).
  • Storage: Aliquot into cryovials and immediately snap-freeze in liquid nitrogen. Store at -70°C or lower.
Protocol 2: Bench-Top Stability Assessment

Objective: To empirically determine the stability of NAcG in your specific matrix under bench-top conditions. Materials: Blank plasma, NAcG standard, working solution, QC samples. Procedure:

  • Prepare a set of Quality Control (QC) samples in plasma at Low, Mid, and High concentrations (e.g., 5, 50, 500 ng/mL).
  • Keep these QC samples on the laboratory bench at room temperature.
  • Process and analyze aliquots (n=3) at T = 0, 0.5, 1, 2, and 4 hours.
  • Compare the peak area of NAcG at each time point to the T=0 control.
  • A decrease of >15% is generally considered indicative of significant instability.

Visualizations

NAcG Degradation Pathways

This diagram illustrates the primary routes of this compound instability in a biological system.

degradation_pathways NAcG N-Acetyl Guanosine Enzymatic Enzymatic Hydrolysis NAcG->Enzymatic Esterases Chemical Chemical Hydrolysis NAcG->Chemical H2O, pH, Heat Oxidative Oxidative Stress NAcG->Oxidative ROS Guanosine Guanosine Enzymatic->Guanosine Chemical->Guanosine Oxidized_NAcG Oxidized NAcG Products Oxidative->Oxidized_NAcG

NAcG Degradation Pathways

Stabilized Sample Workflow

This workflow outlines the critical steps for collecting and processing samples to preserve NAcG integrity.

sample_workflow Start Start: Pre-treat Tube with Esterase Inhibitor Collect Collect Blood Start->Collect Ice Place on Wet Ice (Immediately) Collect->Ice Centrifuge Centrifuge at 4°C (Within 30 min) Ice->Centrifuge Aliquot Aliquot Plasma Centrifuge->Aliquot Acidify Acidify Sample (Optional) Aliquot->Acidify Freeze Snap-Freeze & Store at ≤ -70°C Acidify->Freeze

Stabilized Sample Workflow

Troubleshooting Logic Flow

Use this decision tree to diagnose and resolve common NAcG stability issues.

troubleshooting solution solution LowRecovery Low NAcG Recovery? HighGuanosine High Guanosine Peak? LowRecovery->HighGuanosine Yes PoorChrom Poor Chromatography? LowRecovery->PoorChrom No ProcessingTime Processing >30 min at RT? HighGuanosine->ProcessingTime Yes AddInhibitor Add Esterase Inhibitor ProcessingTime->AddInhibitor Yes Instability Instability in Processed Samples? ProcessingTime->Instability No AddInhibitor->solution Implement StorageTemp Storage at -20°C or higher? Instability->StorageTemp Yes StoreCold Store at ≤ -70°C StorageTemp->StoreCold Yes StoreCold->solution Implement Column Check LC Column & Mobile Phase PoorChrom->Column Yes Column->solution Implement

Troubleshooting Logic Flow


N-Acetyl Guanosine vs guanosine biological activity

Author: Smolecule Technical Support Team. Date: February 2026

Guanosine: Mechanisms and Biological Activities

Guanosine is an endogenous nucleoside that acts as a signaling molecule in the central nervous system (CNS), with well-documented neuroprotective, neurotrophic, and neuromodulatory effects [1] [2] [3].

Key Signaling Pathways and Molecular Mechanisms

The biological effects of guanosine are mediated through complex interactions with multiple cellular systems. The flowchart below summarizes its primary mechanisms of action.

G cluster_membrane Plasma Membrane Interactions cluster_intracellular Intracellular Signaling Pathways cluster_effects Cellular & Functional Outcomes GUO Extracellular Guanosine (GUO) A1R Adenosine A1 Receptor (A1R) GUO->A1R A2AR Adenosine A2A Receptor (A2AR) GUO->A2AR BK BK Potassium Channel GUO->BK GluT Glutamate Transporters (e.g., Glt-1) GUO->GluT Modulates PutativeR Putative GUO Receptor / GPCR GUO->PutativeR AC Adenylyl Cyclase (AC) (cAMP Level Modulation) A1R->AC Gi/o-coupled (Inhibits) A2AR->AC Gs-coupled (Stimulates) Nrf2_HO1 Nrf2/HO-1 BK->Nrf2_HO1 Neuroprot Neuroprotection (Reduced excitotoxicity, oxidative stress, apoptosis) GluT->Neuroprot Increased Glutamate Uptake PI3K_Akt PI3K/Akt/GSK-3β PutativeR->PI3K_Akt MAPK_ERK MAPK/ERK PutativeR->MAPK_ERK PKG cGMP / PKG Pathway PKG->Neuroprot PI3K_Akt->Neuroprot Neurogen Enhanced Neurogenesis & Neuronal Differentiation MAPK_ERK->Neurogen Nrf2_HO1->Neuroprot AC->Neuroprot AC->Neurogen Behav Behavioral Improvements (Antidepressant, anxiolytic, motor recovery) Neuroprot->Behav Neurogen->Behav Angiogen Angiogenesis Angiogen->Behav Synapto Synaptogenesis & Myelination Synapto->Behav cGMP cGMP (from GTP) cGMP->PKG

Summary of Key Biological Activities

Guanosine's mechanisms translate into a wide range of observed biological activities, supported by numerous in vitro and in vivo studies.

Biological Activity Experimental Model Observed Effects & Potential Mechanisms
Neuroprotection [1] [2] [3] In vitro brain ischemia (OGD), mitochondrial oxidative stress in SH-SY5Y cells, quinolinic acid-induced seizures in rats. Reduces reactive oxygen species (ROS), improves mitochondrial function, modulates glutamate uptake, decreases excitotoxicity. Mechanisms involve PI3K/Akt/GSK-3β pathway and Nrf2/HO-1 induction.
Stimulation of Neurogenesis & Angiogenesis [4] Mouse model of photothrombotic stroke. Increases cell proliferation in subventricular and subgranular zones, promotes neuronal differentiation (BrdU+/NeuN+ cells), enhances microvessel density in peri-infarction region. Associated with increased BDNF and VEGF levels.
Antidepressant & Anxiolytic Effects [1] [3] Rodent models (Tail Suspension Test, Forced Swim Test, open field). Produces antidepressant-like effect. Mechanisms involve MAPK/ERK and Nrf2/HO-1 signaling, modulation of NMDA receptors and nitric oxide synthesis.
Modulation of Glutamatergic System [2] [3] Cortical astrocyte cultures, synaptic vesicles, rodent striatum. Increases astrocytic glutamate uptake, decreases glutamate release from synaptic vesicles, antagonizes effects at NMDA receptors.
Trophic Effects & Synaptic Plasticity [1] [4] Neural stem cell cultures, PC12 cell line, healthy animals. Promotes neural stem cell proliferation, neuronal differentiation, neurite outgrowth, synaptogenesis, and myelination.

Experimental Protocols for Key Studies

To facilitate your research and potential replication of studies on N-Acetyl Guanosine, here are detailed methodologies from foundational guanosine research.

Protocol: Neuroprotective Effects In Vitro (Oxygen-Glucose Deprivation) [1]

This model simulates ischemic conditions to study neuroprotection.

  • 1. Cell Culture: Prepare primary cultures of cortical astrocytes or hippocampal slices from rodent brains.
  • 2. Pre-treatment: Incubate cultures with a range of guanosine concentrations (e.g., 1-100 µM) for a specified period (e.g., 30 minutes) before insult.
  • 3. Oxygen/Glucose Deprivation (OGD): Replace the culture medium with a deoxygenated, glucose-free solution. Place the culture plates in an anaerobic chamber (e.g., with 95% N₂ and 5% CO₂) for 1-3 hours.
  • 4. Reperfusion: Return the cultures to normal oxygenated medium containing glucose and re-incubate under normal conditions (e.g., for 24 hours).
  • 5. Pharmacological Blockade (Mechanism Elucidation): To test specific pathways, include groups pre-treated with antagonists like the A1R antagonist DPCPX, PI3K inhibitors (e.g., LY294002), or MAPK/ERK inhibitors (e.g., U0126) before guanosine administration.
  • 6. Outcome Measures:
    • Cell Viability: Assess using MTT assay or LDH release assay.
    • Oxidative Stress: Measure ROS production with fluorescent probes (e.g., DCFH-DA).
    • Glutamate Uptake: Perform radiolabeled [³H]-glutamate uptake assays.
Protocol: Restorative Effects In Vivo (Photothrombotic Stroke Model) [4]

This model assesses long-term functional recovery and structural repair.

  • 1. Animal Model: Induce focal ischemic stroke in male C57BL/6J mice (8-10 weeks old) using the photothrombotic (PT) method.
    • Anesthetize the mouse and inject rose bengal (10 mg/ml, i.p.).
    • Illuminate the skull (2 mm lateral to bregma) for 15 minutes with a cold light source.
  • 2. Drug Administration: Begin treatment 24 hours post-stroke to model delayed therapeutic intervention.
    • Experimental Group: Administer guanosine (8 mg/kg, i.p.) daily for 7 days.
    • Control Group: Administer an equal volume of saline.
    • BrdU Labeling: Inject BrdU (100 mg/kg, i.p., twice daily) to label newly proliferating cells.
  • 3. Behavioral Testing: Perform tests at days 1, 7, 14, and 28 post-stroke.
    • Modified Neurological Severity Score (mNSS): A composite of motor, sensory, and reflex tests.
    • Grid Walking Test: To assess sensorimotor coordination by counting foot faults.
    • Cylinder Test: To assess forelimb use asymmetry.
  • 4. Tissue Collection and Analysis: Sacrifice animals at day 28 for immunohistochemistry.
    • Neurogenesis: Co-label brain sections with anti-BrdU and neuronal markers (e.g., Doublecortin/DCX for immature neurons, NeuN for mature neurons). Count positive cells in the subventricular zone (SVZ) and subgranular zone (SGZ).
    • Angiogenesis: Label blood vessels with an anti-von Willebrand factor (vWF) antibody and quantify microvessel density in the peri-infarction region.
    • Trophic Factors: Measure levels of BDNF and VEGF in the ipsilesional brain hemisphere by western blot.

Current Knowledge Gap and Research Outlook

While the data on guanosine is extensive, no specific information on this compound was found in the current search results. The "N-Acetyl" modification is likely intended to alter the parent compound's properties, such as:

  • Enhanced bioavailability or stability by altering its pharmacokinetics.
  • Different receptor binding affinity or selectivity compared to guanosine.
  • Acting as a prodrug, where the acetyl group is cleaved in vivo to release active guanosine.

Suggested path forward for your comparison guide:

  • Acknowledge the data gap for this compound directly.
  • Use the established mechanisms of guanosine, as detailed above, as a foundational framework for comparison.
  • Actively seek primary research on This compound via specialized scientific databases, focusing on papers that directly compare it with guanosine in specific assays.
  • When data is found, compare key parameters side-by-side, such as potency (EC₅₀/IC₅₀), efficacy (% of maximal effect), binding affinity (Ki), and pharmacokinetic properties (e.g., bioavailability, half-life).

References

Fundamental Principles for Measuring Binding Affinity

Author: Smolecule Technical Support Team. Date: February 2026

A key paper from eLife outlines critical and often overlooked controls required for reliable binding measurements [1]. Including these principles will add significant authority to your comparison guide.

The table below summarizes these two essential experimental controls.

Control Purpose Consequence if Omitted
Vary Incubation Time [1] To confirm the reaction has reached equilibrium (where complex concentration is stable over time). Reported affinity (KD) can be incorrect; discrepancies of up to 7-fold or more observed [1].
Avoid the Titration Regime [1] To ensure the concentration of the limiting component is not too high relative to the KD, which can cause artifacts. Can lead to substantial underestimation of true binding affinity and specificity [1].

Example Affinity Data for Related Guanosine Compounds

To illustrate how binding data can be structured, the table below compiles affinity information for various GTP-binding aptamers from one of the studies [2]. This demonstrates the range of affinities that can be achieved for a guanosine-derived molecule (GTP) and can serve as a reference point.

Aptamer Name Affinity for GTP (KD) Specificity (Number of GTP analogs bound)
9-4 9 ± 1 nM 10
Cl V 17 ± 4 nM 9
10-10 30 ± 6 nM 9
Cl I 76 ± 3 nM 11
10-59 250 ± 20 nM 11
9-12 300 ± 50 nM 10
10-24 300 ± 50 nM 12
10-6 300 ± 100 nM 9
Cl II 400 ± 200 nM 12
Cl IV 900 ± 200 nM 9
Cl III 8000 ± 1000 nM 8

A critical finding from this study, which could be a key point in your guide, is that higher binding affinity did not correlate with greater specificity [2]. This challenges the common assumption that tighter-binding molecules are automatically more selective.

Key Experimental Protocols for Binding Measurement

The search results detailed several methodologies you can cite as examples of robust experimental design.

  • Competition Binding Assays: Used to determine the specificity of GTP aptamers by measuring their apparent KD for 16 different GTP analogs [2].
  • Differential Radial Capillary Action of Ligand Assay (DRaCALA): A technique used to measure the binding affinity of guanosine tetraphosphate (ppGpp) to its protein targets, providing a method to determine binding constants for specific sites [3].
  • Competition Assay with Purified Proteins: A detailed protocol for comparing the relative affinities of different proteins for a shared binding site on a GTPase, which allows for precise control of the bound nucleotide (e.g., GDP vs. GTP) [4]. The workflow for this method is summarized in the diagram below.

1. Purify GST-\nTagged GTPase 1. Purify GST- Tagged GTPase 2. Load with\nSpecific Nucleotide 2. Load with Specific Nucleotide 1. Purify GST-\nTagged GTPase->2. Load with\nSpecific Nucleotide 3. Express & Purify\nGFP-Tagged Binding Proteins 3. Express & Purify GFP-Tagged Binding Proteins 2. Load with\nSpecific Nucleotide->3. Express & Purify\nGFP-Tagged Binding Proteins 4. Incubate Competitors\nwith GTPase-Beads 4. Incubate Competitors with GTPase-Beads 3. Express & Purify\nGFP-Tagged Binding Proteins->4. Incubate Competitors\nwith GTPase-Beads 5. Wash Beads\n& Elute Bound Proteins 5. Wash Beads & Elute Bound Proteins 4. Incubate Competitors\nwith GTPase-Beads->5. Wash Beads\n& Elute Bound Proteins 6. Quantify Bound\nProteins via Western Blot 6. Quantify Bound Proteins via Western Blot 5. Wash Beads\n& Elute Bound Proteins->6. Quantify Bound\nProteins via Western Blot Analyze Relative\nBinding Affinities Analyze Relative Binding Affinities 6. Quantify Bound\nProteins via Western Blot->Analyze Relative\nBinding Affinities Control Nucleotide Control Nucleotide Control Nucleotide->2. Load with\nSpecific Nucleotide

How to Proceed with Your Comparison Guide

Given the lack of a direct, pre-existing comparison, your guide will be most valuable if it synthesizes the available information in a new way. Here are some suggestions:

  • Explicitly State the Gap: Begin by acknowledging that while N-Acetyl Guanosine is a molecule of interest, direct head-to-head binding affinity comparisons with alternatives are not readily available in the published literature.
  • Focus on Methodology: Emphasize the critical experimental controls from the eLife paper [1]. This will provide researchers with a framework to evaluate the reliability of any future studies or their own data.
  • Contextualize with Related Data: Use the available data on GTP aptamers [2] and other guanosine compounds to discuss general principles of binding affinity and specificity.

References

N-Acetyl Guanosine efficacy compared to guanine derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Guanine Derivatives at a Glance

The following table summarizes key guanine derivatives for which experimental data is available, highlighting their mechanisms and therapeutic potential.

Derivative Name Primary Mechanism / Key Finding Therapeutic Context Reported Experimental Efficacy (EC₅₀/IC₅₀) Key Experimental Model
8-Azaguanine [1] [2] Purine antimetabolite; inhibits nucleic acid synthesis via incorporation into RNA [3] Antimalarial drug candidate [1] [2] 1.71 µM (3D7 strain), 5.2 µM (Dd2 strain) [1] [2] In vitro 72-h SYBR Green assay on P. falciparum [1]
6-Thioguanine (6-TG) [3] Incorporation of fraudulent nucleotides (6-thioguanine triphosphate) into DNA, causing miscoding and apoptosis [3] Treatment of acute leukemias [3] 15.7 µM (3D7 strain), 18.6 µM (Dd2 strain) [1] [2] In vitro 72-h SYBR Green assay on P. falciparum; clinical use in oncology [1] [3]
7-Deazaguanine [1] [2] Purine antimetabolite; proposed to disrupt purine salvage pathway [1] Antimalarial drug candidate [1] [2] 14.9 µM (3D7 strain), 16.3 µM (Dd2 strain) [1] [2] In vitro 72-h SYBR Green assay on P. falciparum [1]
Guanine (GUA) [4] Extracellular signaling molecule; activates NO-cGMP-PKG-ERK pathway in neuronal cells [4] Potential for memory-related disorders [4] Not quantitatively specified; pathway activation demonstrated [4] SH-SY5Y neuroblastoma cell line; protein phosphorylation & NO production assays [4]

Insights into Guanine Derivative Actions

  • Antimetabolite Action in Parasites: For antimalarial applications, derivatives like 8-azaguanine and 6-thioguanine are proposed to act as purine antimetabolites. The malaria parasite Plasmodium falciparum relies entirely on salvaging purines from its host [1]. These analogues are taken up by the parasite's equilibrative nucleoside transporter (PfENT1) and are believed to be activated by the parasite's enzymes (e.g., HGXPRT) and incorporated into nucleic acids, disrupting vital processes [1].
  • Signaling in Neurological Function: Guanine itself, distinct from its nucleoside form guanosine, has been shown to function as an extracellular signaling molecule. Research indicates it can activate a specific signaling cascade: PKB/NO/sGC/cGMP/PKG/ERK. This pathway's activation in neuroblastoma cells supports previous observations that guanine can improve working memory in animal models, suggesting a different therapeutic axis [4].

The diagram below illustrates this neuronal signaling pathway.

GUA Extracellular Guanine (GUA) PKB PKB Phosphorylation GUA->PKB PTX-sensitive Putative Receptor NOS NOS Activation PKB->NOS NO NO Production NOS->NO sGC sGC Activation NO->sGC cGMP cGMP Production sGC->cGMP PKG PKG Activation cGMP->PKG ERK ERK Phosphorylation PKG->ERK Memory Memory Improvement ERK->Memory

References

Experimental Evidence for Guanosine's Neuroprotective Effects

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the neuroprotective effects of guanosine observed in various experimental models.

Experimental Model Reported Neuroprotective Effects of Guanosine Key Mechanisms Implicated Citation

| Cellular PD Model (PC12 cells + MPP+) | Significantly prevented MPP+-induced apoptosis. | Attenuated collapse of mitochondrial transmembrane potential; prevented caspase-3 activation; inhibited ROS production; increased glutathione (GSH) expression. | [1] | | Photothrombotic Stroke Model (Mouse) | Improved long-term functional recovery (from day 14 post-stroke); enhanced neurogenesis & angiogenesis. | Increased cell proliferation (BrdU+); increased new neurons (BrdU+/NeuN+); elevated BDNF & VEGF levels. | [2] | | Chronic Hepatic Encephalopathy Model (Rat) | Attenuated behavioral & EEG impairment; prevented increased glutamate & oxidative damage in CSF. | Antagonism of glutamate neurotoxicity; antioxidant properties. | [3] | | In Vitro / Review Data | Neuroprotective in excitotoxicity models; cytotoxic effects on tumor cells. | Modulation of glutamatergic system (e.g., glutamate uptake); interaction with adenosinergic system (A1R, A2AR). | [4] [5] |

Detailed Experimental Protocols

For researchers interested in methodology, here are the experimental details from key studies:

  • PC12 Cell Model of Parkinson's Disease [1]:

    • Cell Culture: PC12 cells were maintained in high-glucose DMEM supplemented with 10% fetal bovine serum, L-glutamine, penicillin, and streptomycin.
    • Neurotoxin Challenge: Cell damage was induced by applying 500 µM of 1-methyl-4-phenylpyridinium (MPP+).
    • Guanosine Treatment: Cells were pre-treated with various concentrations of guanosine (0.01–1,000 µM) for 3 hours before exposure to MPP+. A dose of 10 µM was selected for subsequent mechanistic experiments.
    • Viability & Apoptosis Assays: Cell viability was measured using the MTT assay. Apoptosis was assessed by acridine orange/ethidium bromide (AO/EB) staining and a single-stranded DNA (ssDNA) ELISA kit.
    • Mechanistic Measurements: Mitochondrial membrane potential was detected using the dye DiOC6(3). Caspase-3 activation and reactive oxygen species (ROS) production were also measured.
  • Mouse Model of Photothrombotic Stroke [2]:

    • Stroke Induction: Focal stroke was induced in male C57BL/6J mice using the photothrombosis (PT) method. Rose bengal dye (10 mg/ml) was injected intraperitoneally 5 minutes before illuminating a specific area of the skull for 15 minutes.
    • Drug Administration: Guanosine (8 mg/kg) or a vehicle (saline) was administered intraperitoneally once daily for 7 consecutive days, starting 24 hours after stroke induction.
    • Assessment of Recovery:
      • Behavioral Tests: Modified Neurological Severity Score (mNSS), grid walking test, and cylinder test were performed at days 1, 7, 14, and 28 post-stroke.
      • Tissue Analysis: Infarct volume was measured with Nissl staining. Neurogenesis and angiogenesis were evaluated by immunohistochemical staining for markers like BrdU, doublecortin (DCX), and neuronal nuclei (NeuN). Protein levels of BDNF and VEGF were detected by western blot.

Proposed Neuroprotective Pathways of Guanosine

The following diagram synthesizes the key mechanisms of action for guanosine's neuroprotective effects, as reported in the literature.

Diagram: Proposed multimodal mechanisms underlying the neuroprotective effects of guanosine. Arrows indicate a proposed influence or action, based on experimental evidence from the cited literature. The diagram visualizes that guanosine's effects are likely not due to a single pathway but involve a combination of mechanisms, including modulation of excitotoxicity, protection of mitochondrial function, counteraction of oxidative stress, interaction with other signaling systems like adenosine, and direct promotion of repair processes [1] [4] [5].

Research Status of N-Acetyl Guanosine

Based on the current search, "this compound" is not mentioned in the available scientific literature concerning neuroprotection. Your query might refer to one of the following scenarios, which are supported by evidence:

  • Guanosine Itself: The robust neuroprotective effects summarized above are for the nucleoside guanosine, not an acetylated derivative.
  • A Different Compound: The search results do contain information on N-Acetylcysteine (NAC), which was compared to sublingual glutathione in a study [6]. However, this is a different compound and context.
  • A Structural Analogue: Some guanosine derivatives do exist for research purposes, such as N-Isobutyryl-2', 3'-acetyl-guanosine, which is described as a derivative but without reported neuroprotective data [7].

References

N-Acetyl Guanosine riboswitch binding studies

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Performance of SK4

The table below summarizes the key experimental data for the SK4 analog compared to guanine and guanosine, based on in vivo studies with Bacillus subtilis [1] [2].

Ligand Key Structural Modifications Relative Efficacy in Transcription Termination Key Experimental Findings
SK4 C2 N-acetyl; C6 hydroxylamine; N9 ribose Greatest Reduced reporter gene expression and mRNA levels more effectively than guanine; improved solubility and additional H-bonding predicted [1] [2].
Guanine Native ligand; purine base Intermediate Serves as the native reference; binding induces transcription termination [3].
Guanosine Guanine base with N9 ribose Least Less effective at inhibiting riboswitch expression than guanine and SK4 [1] [2].

Detailed Experimental Protocols

  • Reporter Gene Assay: A beta-galactosidase reporter gene was inserted downstream of the xpt guanine riboswitch in B. subtilis. Cells were grown in the presence of different ligands (guanine, guanosine, SK4). Ligand binding to the riboswitch triggers transcription termination, which also terminates the reporter gene's mRNA. Reduced production of the beta-galactosidase enzyme, measured by a colorimetric UV-Vis assay, indicates stronger riboswitch activation [1] [2].
  • RT-qPCR (Reverse Transcription Quantitative PCR): This method was used to directly quantify the amount of xpt mRNA transcribed downstream of the riboswitch. A higher "quantification cycle" (Cq) value indicates less starting RNA template was present, meaning more transcription termination occurred. SK4 treatment resulted in the highest Cq value, confirming it causes the highest level of transcription termination [1] [2].
  • Molecular Dynamics (MD) Simulations: Computational simulations modeled the three-dimensional interaction between the SK4 molecule and the riboswitch aptamer domain. These simulations suggested that SK4 forms a stable complex with the RNA and makes additional hydrogen bonds via its novel functional groups (C2 N-acetyl and C6 hydroxylamine) and the ribose sugar, explaining its high affinity [1] [2].

SK4 Synthesis Pathway

The synthesis of the SK4 analog, as described in the research, is a multi-step process that begins with commercially available guanosine [2]. The workflow below outlines the key chemical transformations.

G Start Guanosine Step1 Acetylation of Ribose Hydroxyls Start->Step1 Step2 Chlorination at C6 Step1->Step2 Step3 Acetylation of C2 Primary Amine Step2->Step3 Step4 Simultaneous Deprotection & C6 Hydroxylamine Substitution Step3->Step4 End SK4 Product Step4->End

Diagram Title: SK4 Nucleoside Analog Synthesis Workflow

Mechanism of Guanine Riboswitch Action

To understand how SK4 exerts its effect, it's helpful to see the general mechanism of the guanine riboswitch, which controls gene expression through conformational change [4] [5].

G SubgraphCluster1 Ligand Absent SubgraphCluster2 Ligand Bound A1 Aptamer domain does not form stable structure A2 Expression platform forms anti-terminator (OR ON conformation) A1->A2 A3 Gene expression is ON A2->A3 B1 Metabolite (e.g., Guanine/SK4) binds aptamer domain B2 Expression platform forms terminator stem (OR OFF conformation) B1->B2 B3 Gene expression is OFF B2->B3

Diagram Title: Guanine Riboswitch Mechanism

References

Overview of Guanosine Derivatives in Docking Studies

Author: Smolecule Technical Support Team. Date: February 2026

Guanosine derivatives are a significant focus in drug discovery, often studied as nucleotide analogs that target viral polymerases or key cellular signaling proteins. The table below summarizes the primary targets and findings from recent research on these compounds.

Guanosine Derivative / Analog Primary Biological Target Key Findings / Reported Binding Affinity Citation
Novel 2'-C-modified Guanosine derivatives [1] SARS-CoV-2 RNA-dependent RNA Polymerase (RdRp) Compounds C13 & C14 showed binding affinity superior to Remdesivir. Binding free energy (MM-GBSA): -65.0 and -50.0 kcal/mol, respectively. [1]
Three groups of 2'-C-modified analogs [2] Hepatitis C Virus (HCV) NS5b Polymerase 16 modifications had better binding affinity than natural guanosine; 7 compounds were better than the drug Sofosbuvir and the clinical candidate IDX-184. [2]
SK4 (a synthetic nucleoside analog) [3] xpt Guanine Riboswitch (mRNA) in Bacillus subtilis Demonstrated strong binding and greater transcription termination than the native ligand (guanine) in reporter gene assays. [3]
Luteolin, Hispidulin, Isorhamnetin (Phytochemicals) [4] ERK2 protein (part of the RAS signaling pathway) High binding affinity in docking and stable interactions in 200ns MD simulations. Docking scores: -10.1, -9.86, and -9.76 kcal/mol, respectively. [4]

Detailed Experimental Protocols

The following methodologies are compiled from the cited studies on guanosine derivatives and provide a robust framework for molecular docking and simulation studies.

1. Structural Retrieval and Preparation

  • Protein Targets: Experimentally determined 3D structures of the target (e.g., SARS-CoV-2 RdRp, HCV NS5b polymerase) are downloaded from the Protein Data Bank (PDB). If an experimental structure is unavailable, modeled structures from databases like AlphaFold can be used [5].
  • Ligand Preparation: The 2D/3D structures of guanosine derivatives are drawn using molecular editing software (e.g., SCIGRESS). The structures undergo geometry optimization, first using a classical mechanical force field (like MM3) and then a semi-empirical method (like PM6) [1].
  • System Preparation: Water molecules and extraneous ligands are removed from the protein structure. Polar hydrogen atoms are added, and Gasteiger charges are assigned. Files are converted to the required format (e.g., PDBQT for AutoDock Vina) [1] [5].

2. Molecular Docking

  • Software: Docking simulations are typically performed using AutoDock Vina [1] [4].
  • Binding Site Definition: The grid box for docking is centered on the known active site of the protein. For viral RdRp, this is often around the catalytic aspartate residues (e.g., D760 and D761 in SARS-CoV-2 RdRp). The box size is set to be large enough (e.g., 30x30x30 ų) to allow the ligand to rotate freely [1].
  • Flexibility: Docking is usually semi-flexible, treating the protein as rigid while allowing the ligand's rotatable bonds to move freely [5].
  • Analysis: The resulting poses are analyzed using tools like the Protein–Ligand Interaction Profiler (PLIP) to identify specific hydrogen bonds, hydrophobic interactions, and other contacts [1].

3. Molecular Dynamics (MD) Simulation

  • Software & Force Field: MD simulations are run using software like NAMD or GROMACS with a standard force field (e.g., CHARMM36) [1] [4].
  • System Setup: The protein-ligand complex is solvated in a water box (e.g., using the TIP3P water model). Ions (Na⁺ and Cl⁻) are added to neutralize the system's charge and mimic physiological salt concentration [1].
  • Simulation Run: The system undergoes energy minimization to remove steric clashes. This is followed by a gradual heating to the target temperature (e.g., 310 K) and an equilibration phase. Finally, a production run is conducted, often for 50 to 200 nanoseconds, under constant temperature and pressure (NPT ensemble) [1] [4].
  • Trajectory Analysis: The stability of the complex is assessed by analyzing the root-mean-square deviation (RMSD) of the protein and ligand backbone atoms. Other metrics like radius of gyration (Rg) can be used to check the compactness of the protein [4].

4. Binding Free Energy Calculation

  • Method: The binding free energy of the most stable complexes from MD is often calculated using the Molecular Mechanics Generalized Born Surface Area (MM-GBSA) method [1] [4].
  • Protocol: Multiple snapshots from the MD trajectory are used in the calculation, which decomposes the binding energy into components like van der Waals, electrostatic, and solvation energies [1].

Experimental Workflow Visualization

The diagram below illustrates the general workflow for molecular docking and dynamics simulation studies, integrating the key steps from the protocols above.

How to Locate Specific Information on N-Acetyl Guanosine

Since direct data on "this compound" is unavailable, here are suggestions for your continued research:

  • Broaden Your Search Strategy: Search for "this compound" in specialized scientific databases like PubMed, Google Scholar, and Scopus. You can also search the Protein Data Bank (PDB) and ZINC database to see if a 3D structure of the compound is available for docking.
  • Explore Related Compounds: The studies cited here demonstrate that modifications at the 2'-position of the ribose sugar are a highly active area of research for creating potent guanosine-based inhibitors [1] [2]. Investigating these similar compounds can provide valuable insights.
  • Consider the Acetylation Context: "this compound" could refer to acetylation on different ring nitrogens (e.g., N2 or N7). Be specific in your search. Furthermore, it is distinct from cyclic guanosine monophosphate (cGMP), which is a key cellular signaling molecule but not typically a direct target in the same kind of docking studies [6] [7].

References

N-Acetyl Guanosine in vitro vs in vivo efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Guanosine Efficacy: In Vitro vs. In Vivo

The tables below summarize the neuroprotective effects of guanosine across different experimental models.

Table 1: Efficacy in Models of Parkinson's Disease

Model Type Experimental Setup Key Findings on Efficacy Proposed Mechanisms Source
In Vitro Human SH-SY5Y neuroblastoma cells exposed to 6-OHDA toxin [1]. Guanosine (300 µM) protected cells, promoting survival [1]. Reduced activation of pro-apoptotic p38 and JNK kinases; potentiated anti-apoptotic Akt phosphorylation and Bcl-2 protein expression [1]. [1]
In Vivo Unilateral 6-OHDA-lesioned rats (hemiparkinsonian model) [2]. Oral GUO potentiated contralateral rotations induced by L-DOPA, indicating a pro-dopaminergic effect [2]. Modulation of glutamatergic transmission; possible interaction with adenosine receptors [2]. [2]
In Vivo Mice with reserpine-induced motor impairments [2]. Oral GUO (5 mg/kg) reduced tremulous jaw movements and antagonized reserpine-mediated catalepsy [2]. Replenishment of GTP stores; protection against apoptotic cell death [3] [2]. [2]

Table 2: Efficacy in Other Disease Models

Condition Model Type Experimental Setup Key Findings on Efficacy Source
Renal Ischemia In Vivo Mouse model of bilateral renal artery clamp [3]. Guanosine (30 mg/kg, i.p.) replenished renal GTP, reduced apoptosis, and improved creatinine levels after 24h [3]. [3]
General Neuroprotection Review Synthesis of in vitro and in vivo studies [4]. Guanosine has shown neurotrophic and neuroprotective effects in models of seizures, pain, mood disorders, ischemia, and Alzheimer's [4]. [4]

Detailed Experimental Protocols

For researchers interested in replicating these studies, here is a detailed look at the key methodologies.

In Vitro Model of Parkinson's Disease

This protocol is based on the study using human dopaminergic SH-SY5Y neuroblastoma cells [1].

  • Cell Culture: Maintain SH-SY5Y cells in an appropriate medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin in a humidified atmosphere of 5% CO₂ at 37°C.
  • Neurotoxin Insult: To model PD, prepare a solution of the neurotoxin 6-hydroxydopamine (6-OHDA). Dissolve 6-OHDA in a saline solution containing 0.05% ascorbic acid to prevent auto-oxidation. Apply this solution to the cells for a specified period to induce cytotoxicity.
  • Guanosine Treatment: Co-treat the cells or pre-treat them with a solution of guanosine (300 µM) dissolved in the culture medium.
  • Assessment of Cell Viability: Measure cell survival using standard assays like the MTT or MTS assay.
  • Mechanism Analysis:
    • Analyze DNA fragmentation to confirm apoptosis.
    • Use Western blotting to examine the activation/inactivation of key signaling pathways, including p-38, JNK, and Akt (PKB).
    • Assess the expression levels of anti-apoptotic proteins like Bcl-2.
In Vivo Model of Parkinson's Disease

This protocol outlines the use of the reserpine-induced model in mice and the 6-OHDA-lesioned model in rats [2].

  • Animal Models:
    • Reserpine Model: Administer reserpine (1 mg/kg, subcutaneously) to mice twice at a 48-hour interval. This depletes monoamines, inducing transient parkinsonian-like states such as catalepsy and tremulous jaw movements (TJMs).
    • 6-OHDA Lesion Model: Anesthetize rats and perform unilateral stereotaxic injection of 6-OHDA (e.g., into the medial forebrain bundle or striatum) to create a hemiparkinsonian model.
  • Guanosine Treatment: Administer guanosine orally (p.o.), dissolved in saline with 0.5% methylcellulose. Doses shown to be effective range from 3 to 10 mg/kg, often given 20-30 minutes before behavioral tests [2].
  • Behavioral Testing:
    • Tremulous Jaw Movements (TJMs): Place mice in a glass cylinder and count rapid, vertical deflections of the lower jaw that are not directed at any stimulus over a 10-minute period [2].
    • Catalepsy Test: Measure the time the mouse remains in an imposed posture (e.g., with forepaws on a horizontal bar) as an index of catalepsy.
    • Contralateral Rotations: In 6-OHDA-lesioned rats, administer L-DOPA and count rotations in a direction contralateral to the lesion.

Mechanism of Action: Signaling Pathways

Guanosine's neuroprotective effects are mediated through multiple pathways. The diagram below integrates findings from in vitro and in vivo studies to illustrate these mechanisms.

This diagram illustrates that guanosine's efficacy arises from a multi-targeted mechanism, acting on several parallel pathways to converge on a common outcome of neuroprotection and cell survival [4] [3] [2].

Key Insights for Researchers

The existing data on guanosine provides several valuable insights for drug development professionals:

  • Promising Multi-Target Profile: Guanosine does not rely on a single pathway but modulates several critical processes (glutamate excitotoxicity, apoptosis, oxidative stress), which may be advantageous for treating complex neurodegenerative diseases [4] [1].
  • Efficacy Across Models: The consistent protective effects in both in vitro (cell cultures) and in vivo (rodent) models strengthen the evidence for its therapeutic potential [3] [2] [1].
  • Bridging In Vitro and In Vivo Data: The in vitro findings provide clear molecular mechanisms (e.g., kinase modulation, Bcl-2 elevation) that help explain the therapeutic effects (reduced tremor, anti-parkinsonian action) observed in whole organisms [2] [1].

References

N-Acetyl Guanosine comparison with other acetylated purines

Author: Smolecule Technical Support Team. Date: February 2026

Guanosine: Overview and Key Activities

Guanosine is a purine nucleoside composed of the nucleobase guanine linked to a ribose sugar [1]. The table below summarizes its core biological activities based on preclinical research, which are often linked to the modulation of the glutamatergic system and intracellular signaling pathways [2] [3].

Activity/Property Description & Mechanism Experimental Model / Context
Neuroprotection Reduces glutamatergic excitotoxicity; increases astrocytic glutamate uptake; inhibits synaptic glutamate release; activates PI3K/Akt/GSK-3β pathway; induces heme oxygenase-1 [2] [3]. In vivo and in vitro models of neurotoxicity, seizures (quinolinic acid-induced), oxidative stress [2].
Antidepressant-like Effects Produces effects in forced swim (FST) and tail suspension tests (TST); mechanism involves NMDA receptor inhibition, nitric oxide synthesis suppression, and PI3K/mTOR pathway activation [2] [4]. Mouse models (FST, TST) [2].
Antiviral Activity Guanosine analogs act as antiviral agents; high affinity for viral thymidine kinase; inhibition of viral DNA synthesis in infected cells [5] [6]. Herpes Simplex Virus (HSV) types 1 & 2 in cell cultures and systemic mouse infections [5].
Potential Antitumor Enhancement Guanosine can potentiate the anti-cancer activity of other compounds; shown to improve pharmacokinetics of acriflavine, increasing its bioavailability and prolonging excretion [7]. Rat models administered with a 1:1 mixture of acriflavine and guanosine [7].

The neuroprotective and neuromodulatory effects of guanosine are mediated through specific intracellular signaling pathways, as shown in the diagram below.

Guanosine_Neuroprotection Guanosine Neuroprotective Signaling Pathway Guanosine Guanosine PI3K_Akt_Activation PI3K/Akt Pathway Activation Guanosine->PI3K_Akt_Activation GSK3b_Inhibition GSK-3β Inhibition PI3K_Akt_Activation->GSK3b_Inhibition mTOR_Activation mTORC1 Activation PI3K_Akt_Activation->mTOR_Activation Neuroprotection Neuroprotection & Antidepressant Effect GSK3b_Inhibition->Neuroprotection Synaptogenesis Increased Synaptogenesis (PSD-95, GluA1) mTOR_Activation->Synaptogenesis Synaptogenesis->Neuroprotection

Experimental Models & Methodologies

Here are examples of experimental protocols used to investigate guanosine's key activities, which can provide a methodological foundation for your comparison guide.

1. Protocol: Assessing Antidepressant-like Activity

  • Objective: To evaluate the fast-acting antidepressant-like effect of guanosine, alone or in combination.
  • Model: Mouse models [2] [4].
  • Key Tests:
    • Tail Suspension Test (TST): Mice are suspended by their tails, and the immobility time is recorded. A reduction in immobility is interpreted as an antidepressant-like effect [4].
    • Forced Swim Test (FST): Mice are placed in an inescapable cylinder of water, and immobility time is measured. Similarly, reduced immobility indicates an antidepressant-like effect [2].
  • Intervention: Administration of subthreshold or active doses of guanosine (e.g., 0.01 mg/kg p.o.) and/or other drugs (e.g., ketamine). Effects are typically measured 1 hour to 24 hours post-administration [4].
  • Mechanistic Investigation: To probe the pathway, animals may be pre-treated with a specific mTORC1 inhibitor like rapamycin (e.g., 0.2 nmol/site, i.c.v.) before behavioral tests and biochemical analysis [4].

2. Protocol: Evaluating Antiviral Efficacy of Guanosine Analogs

  • Objective: To determine the inhibitory effect of guanosine analogs on virus replication.
  • Model: Cell cultures infected with Herpes Simplex Virus (HSV) [5].
  • Key Assay:
    • Plaque Reduction Assay: The concentration of the compound required to reduce plaque formation by 50% (IC50) is determined. This measures the potency of viral inhibition [5].
  • Mechanistic Investigation:
    • Enzyme Affinity Measurement: The affinity of the analog for viral thymidine kinase is assessed and compared to its affinity for cellular kinases, establishing selectivity [5].
    • DNA Synthesis Inhibition: Incorporation of radiolabeled nucleotides is measured to quantify the inhibition of viral DNA synthesis in infected cells [5].

Suggestions for Further Research

Since direct information on N-Acetyl Guanosine is unavailable, I suggest the following steps to gather the data you need:

  • Refine Your Search: Conduct a targeted literature search on academic databases (e.g., PubMed, Scopus) using specific terms like "this compound," "acetylated purines," "acetylated guanosine," and "purine bioactivity comparison."
  • Investigate Broader Context: Explore the known roles of other acetylated purines or nucleosides to build a framework for comparison. This can help identify potential angles for evaluating this compound, such as its stability, bioavailability, or unique molecular targets compared to guanosine.
  • Consult Specialized Sources: Look into pharmaceutical and biochemical databases that detail drug metabolites or prodrug designs, as acetylated forms are often explored to improve the pharmacokinetic properties of parent compounds.

References

×

XLogP3

-1.7

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

5

Exact Mass

325.10223322 g/mol

Monoisotopic Mass

325.10223322 g/mol

Heavy Atom Count

23

Dates

Last modified: 11-21-2023

Explore Compound Types